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  • Product: 2-Bromo-N,3-dimethylaniline;hydrochloride
  • CAS: 2567495-01-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-N,3-dimethylaniline HCl: A Predictive Analysis for Research and Development

Abstract: This technical guide provides a comprehensive analysis of 2-Bromo-N,3-dimethylaniline Hydrochloride (PubChem CID: 81708451). It is noteworthy that this specific compound is cataloged but lacks a significant bod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 2-Bromo-N,3-dimethylaniline Hydrochloride (PubChem CID: 81708451). It is noteworthy that this specific compound is cataloged but lacks a significant body of published literature detailing its empirical properties and applications. Therefore, this document adopts a first-principles, predictive approach, grounded in the established chemistry of analogous structures. By examining its structural components—a brominated aniline core with N-methyl and C3-methyl substituents—we will infer its physicochemical properties, propose robust synthetic pathways, predict its reactivity in key organic transformations, and outline its potential as a valuable building block for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the untapped potential of this and similar chemical entities.

Introduction and Core Compound Profile

2-Bromo-N,3-dimethylaniline hydrochloride is a substituted aniline derivative. The molecule features a bromine atom and an N-methylamino group positioned ortho to each other, with an additional methyl group at the meta position (C3) of the benzene ring. The hydrochloride salt form enhances its stability and water solubility, making it more amenable to handling and use in various chemical applications.

The foundational data available from PubChem is summarized below.

PropertyValueSource
PubChem CID 81708451PubChem[1]
Molecular Formula C₈H₁₁BrClNPubChem[1]
IUPAC Name 2-bromo-N,3-dimethylaniline;hydrochloridePubChem[1]
InChI InChI=1S/C8H10BrN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1HPubChem[1]
InChIKey VAGSRWYSVFVIME-UHFFFAOYSA-OPubChem[1]
Monoisotopic Mass 234.98142 DaPubChem[1]
SMILES CC1=C(C(=CC=C1)NC)Br.ClPubChem[1]
Predicted XLogP 3.0PubChem[1]

Proposed Synthetic Pathways and Mechanistic Rationale

The synthesis of 2-Bromo-N,3-dimethylaniline HCl can be approached from two primary retrosynthetic disconnections. The choice between these pathways depends on starting material availability, cost, and desired control over regioselectivity.

Pathway A: Electrophilic Bromination of N,3-Dimethylaniline

This is arguably the most direct approach. The synthesis begins with the commercially available N,3-dimethylaniline. The core of this pathway is the electrophilic aromatic substitution (EAS) reaction—specifically, bromination.

Causality and Experimental Considerations: The regiochemical outcome of the bromination is dictated by the directing effects of the two activating groups already on the ring: the N-methylamino group (-NHMe) and the methyl group (-Me).

  • -NHMe Group: A powerful activating, ortho-, para-directing group.

  • -Me Group: A moderately activating, ortho-, para-directing group.

The -NHMe group's activating effect is significantly stronger than that of the methyl group. Therefore, it will primarily control the position of the incoming electrophile (Br+). The positions ortho and para to the -NHMe group are C2, C4, and C6.

  • C6 Position: Sterically hindered by the adjacent -NHMe group.

  • C4 Position: Electronically favorable.

  • C2 Position: Electronically favorable.

Given the steric hindrance from the C3-methyl group, substitution at the C2 position is a highly probable outcome. The bromination of similar N,N-dialkylanilines often shows sensitivity to both steric and electronic effects, but ortho-bromination is common[2]. To achieve mono-bromination and prevent the formation of di- or tri-brominated byproducts, the reaction must be carefully controlled using a mild brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂ in a non-polar solvent) and low temperatures.

Protocol 1: Proposed Synthesis via Bromination

  • Dissolution: Dissolve one equivalent of N,3-dimethylaniline in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Bromination: Slowly add a solution of one equivalent of N-Bromosuccinimide (NBS) in DCM to the cooled solution over 30-60 minutes. The reaction should be shielded from light to prevent radical side reactions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification (Free Base): Remove the solvent under reduced pressure. Purify the resulting crude oil (2-Bromo-N,3-dimethylaniline) via column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a non-protic solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (typically 1M or 2M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate (2-Bromo-N,3-dimethylaniline HCl) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Pathway B: N-Methylation of 2-Bromo-3-methylaniline

This alternative pathway begins with 2-bromo-3-methylaniline, which can be synthesized from 3-methylaniline via ortho-bromination. The key step is the subsequent N-methylation.

Causality and Experimental Considerations: Direct alkylation of anilines with alkyl halides can lead to over-alkylation (formation of quaternary ammonium salts) or mixtures of primary, secondary, and tertiary amines. To achieve selective mono-methylation, reductive amination or the use of specific methylating agents is preferred. A common and effective method involves using formaldehyde followed by a reducing agent like sodium borohydride. However, for simplicity and control, using a reagent like trimethyl phosphate has proven effective for the dimethylation of aniline and can be adapted for mono-methylation with careful stoichiometry[3].

Protocol 2: Proposed Synthesis via N-Methylation

  • Starting Material: Begin with one equivalent of 2-bromo-3-methylaniline.

  • Formylation (Optional but recommended for control): React the starting aniline with ethyl formate to produce the N-formyl derivative. This protects the amine and ensures mono-alkylation.

  • Reduction of Amide: Reduce the resulting amide using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent (e.g., THF) to yield the N-methylated product.

  • Purification (Free Base): After a careful aqueous workup, extract the product and purify by column chromatography.

  • Salt Formation: Follow steps 6 and 7 from Protocol 1 to convert the purified free base into its hydrochloride salt.

Synthetic Pathways for 2-Bromo-N,3-dimethylaniline HCl cluster_A Pathway A: Electrophilic Bromination cluster_B Pathway B: N-Methylation A_start N,3-Dimethylaniline A_inter 2-Bromo-N,3-dimethylaniline (Free Base) A_start->A_inter NBS or Br₂ DCM, 0°C A_end 2-Bromo-N,3-dimethylaniline HCl A_inter->A_end HCl in Ether B_start 2-Bromo-3-methylaniline B_inter N-(2-bromo-3-methylphenyl)formamide B_start->B_inter Ethyl Formate B_product 2-Bromo-N,3-dimethylaniline (Free Base) B_inter->B_product LiAlH₄, THF B_end 2-Bromo-N,3-dimethylaniline HCl B_product->B_end HCl in Ether

Caption: Proposed synthetic routes to 2-Bromo-N,3-dimethylaniline HCl.

Predicted Reactivity and Potential Research Applications

The utility of 2-Bromo-N,3-dimethylaniline HCl in research and development stems from the reactivity of its functional groups, making it a versatile intermediate.

A. Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the C2 position.

  • Buchwald-Hartwig Amination: Coupling with amines to replace the bromine with a new nitrogen-based substituent.

  • Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne group, a key functional group in medicinal chemistry.

The ortho-N-methylamino group can act as a chelating directing group, potentially influencing the rate and selectivity of these coupling reactions. The use of the related isomer, 2-Bromo-N,N-dimethylaniline, in forming complex ligands and organometallic compounds highlights this potential.

B. Modification of the Aniline Moiety

While the N-methyl group is relatively stable, the aromatic amine can still undergo further reactions, such as diazotization followed by Sandmeyer reactions, although the conditions would need to be carefully optimized to avoid de-bromination.

C. Applications in Drug Discovery and Materials Science

Substituted anilines are privileged scaffolds in medicinal chemistry. The dimethylaniline motif, in particular, is found in numerous FDA-approved drugs with a wide range of pharmacological activities[4]. The presence of a bromine atom provides a vector for further chemical diversification, allowing for the rapid generation of compound libraries for screening. Potential applications include:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket.

  • GPCR Ligands: Aryl-substituted amines are common in ligands for G-protein coupled receptors.

  • Organic Electronics: Aniline derivatives can be precursors to conducting polymers and organic light-emitting diode (OLED) materials.

Reactivity and Applications Core 2-Bromo-N,3-dimethylaniline Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Ar-Br site Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Ar-Br site Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Core->Sonogashira Ar-Br site Other Other Derivatizations (e.g., Diazotization) Core->Other Amine site App_MedChem Medicinal Chemistry (Kinase Inhibitors, etc.) Suzuki->App_MedChem Buchwald->App_MedChem Sonogashira->App_MedChem App_Materials Materials Science (OLEDs, Polymers) Other->App_Materials

Caption: Predicted reactivity and potential application areas.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) exists for 2-Bromo-N,3-dimethylaniline HCl. The following recommendations are compiled from the SDS of its close structural isomers, such as 2-bromo-N,N-dimethylaniline and other haloanilines[5][6][7].

Hazard ClassInferred Classification and Precautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332) . Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area[6].
Skin Corrosion/Irritation Causes skin irritation (H315) . Wash skin thoroughly after handling. Wear protective gloves and clothing.
Eye Damage/Irritation Causes serious eye irritation (H319) . Wear eye and face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].
Carcinogenicity (Suspected) Suspected of causing cancer (H351) . Obtain special instructions before use. Do not handle until all safety precautions have been read and understood[7].
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure (H373) . Do not breathe dust/fume[5][7].

Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates)[5].

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[8][9]. The hydrochloride salt is expected to be more stable and less sensitive to air and light than its free base form.

First-Aid Measures:

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[8].

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing and seek immediate medical attention.

  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor.

Conclusion

2-Bromo-N,3-dimethylaniline HCl represents an intriguing yet underexplored chemical entity. While direct experimental data is scarce, a thorough analysis of its structure allows for robust predictions regarding its synthesis, reactivity, and safety. The presence of orthogonal reactive sites—the aryl bromide for cross-coupling and the aniline for further derivatization—positions it as a potentially high-value intermediate for constructing complex molecules. This guide provides a foundational framework for researchers to confidently and safely begin investigating its properties and unlocking its potential in drug discovery and materials science. Further empirical studies are warranted to validate these predictions and fully characterize this promising compound.

References

  • PubChem. 2-bromo-n,3-dimethylaniline hydrochloride. National Center for Biotechnology Information. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: N,N-Dimethylaniline. [Link]

  • Wiley. 2-Bromo-N,N-dimethylaniline - SpectraBase. [Link]

  • PubChem. 2-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 2-bromo-3-chloro-n-methylaniline hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-3,5-dimethylaniline. National Center for Biotechnology Information. [Link]

  • MilliporeSigma. 2-Bromo-N,N-dimethylaniline 97%. [Link]

  • Wiley. p-bromo-N,N-dimethylaniline - SpectraBase. [Link]

  • PubChem. 2-Bromoethyldimethylamine. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Bromo-N,N-dimethylaniline. [Link]

  • Taylor & Francis Online. Halogenation of arenes with sulfoxide and oxalyl halide. [Link]

  • PrepChem.com. Synthesis of 2,6-dimethylaniline. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Vibzz Lab. Dimethylaniline : Synthesis. YouTube. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-2,6-dimethylaniline. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

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Exploratory

In-Depth Technical Guide: 2-Bromo-N,3-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 2-Bromo-N,3-dimethylaniline hydrochloride, a substituted aniline of interest in synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Bromo-N,3-dimethylaniline hydrochloride, a substituted aniline of interest in synthetic chemistry and drug discovery. The structural complexity and substitution pattern of this molecule make it a valuable intermediate for creating diverse molecular scaffolds. This document aims to furnish researchers and drug development professionals with essential information regarding its physicochemical properties, synthesis, analytical characterization, and safe handling.

It is important to note that while information on various bromoaniline isomers is available, specific experimental data for 2-Bromo-N,3-dimethylaniline hydrochloride is limited in publicly accessible databases. Consequently, this guide synthesizes available information for the target compound with established protocols and data for structurally similar molecules. The methodologies presented herein are intended to serve as a robust starting point for laboratory work and should be adapted and validated for specific research applications.

Compound Profile: Physicochemical Properties

2-Bromo-N,3-dimethylaniline hydrochloride is the salt form of the free base, 2-Bromo-N,3-dimethylaniline. The hydrochloride form generally offers improved stability and solubility in aqueous media, which can be advantageous for certain applications.

Chemical Structure:

Caption: Chemical structure of 2-Bromo-N,3-dimethylaniline hydrochloride.

PropertyValueSource
IUPAC Name 2-bromo-N,3-dimethylaniline hydrochloride-
Molecular Formula C₈H₁₁BrClNDerived
Molecular Weight 236.54 g/mol Calculated
Monoisotopic Mass 198.99966 Da (free base)[1]
Appearance Expected to be a crystalline solidAnalogy
Solubility Expected to be soluble in water and polar organic solventsAnalogy

Synthesis and Purification

The synthesis of 2-Bromo-N,3-dimethylaniline hydrochloride can be approached through two primary retrosynthetic pathways, followed by salt formation. The choice of route will depend on the availability of starting materials and the desired scale of the reaction.

Synthesis_Workflow cluster_route1 Route 1: Bromination cluster_route2 Route 2: N-Methylation A1 N,3-Dimethylaniline C1 2-Bromo-N,3-dimethylaniline (Free Base) A1->C1 Bromination B1 Brominating Agent (e.g., Br₂ in Acetic Acid) D Dissolve in Ethereal HCl C1->D A2 2-Bromo-3-methylaniline C2 2-Bromo-N,3-dimethylaniline (Free Base) A2->C2 N-Methylation B2 Methylating Agent (e.g., Methanol, Acid Catalyst) C2->D E Precipitation & Filtration D->E F Drying E->F G 2-Bromo-N,3-dimethylaniline HCl (Final Product) F->G

Caption: Proposed synthetic workflows for 2-Bromo-N,3-dimethylaniline hydrochloride.

Route 1: Bromination of N,3-Dimethylaniline

This approach involves the direct bromination of N,3-dimethylaniline. The directing effects of the amino and methyl groups will influence the position of bromination.

Step-by-step Protocol:

  • Reaction Setup: In a fume hood, dissolve N,3-dimethylaniline in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with continuous stirring. The reaction is exothermic and should be controlled to prevent over-bromination.

  • Quenching and Neutralization: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture into a beaker of ice water to precipitate the crude product. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of Free Base: Remove the solvent under reduced pressure. The crude 2-Bromo-N,3-dimethylaniline may be purified by column chromatography on silica gel.

Route 2: N-Methylation of 2-Bromo-3-methylaniline

This route involves the methylation of the primary amine of 2-Bromo-3-methylaniline. Industrial methods for N-methylation often utilize methanol with an acid catalyst under pressure.[2]

Step-by-step Protocol:

  • Reaction Setup: In a pressure-rated reactor, combine 2-Bromo-3-methylaniline, an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).[2]

  • Methylation: Seal the reactor and heat to a temperature typically between 200-250°C.[3] The reaction is carried out under the autogenous pressure of the methanol at the reaction temperature.

  • Work-up: After cooling, carefully vent the reactor. The reaction mixture is then neutralized with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product can be purified by vacuum distillation or column chromatography.

Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 2-Bromo-N,3-dimethylaniline free base in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to obtain the final product.

Analytical Characterization

The identity and purity of 2-Bromo-N,3-dimethylaniline hydrochloride should be confirmed using a combination of chromatographic and spectroscopic techniques. The following protocols are based on methods for similar bromo-N,N-dimethylaniline isomers and should be optimized as necessary.[1][3]

Analytical_Workflow A 2-Bromo-N,3-dimethylaniline HCl Sample B Purity Assessment (HPLC) A->B C Structural Confirmation (NMR) A->C D Molecular Weight Verification (GC-MS) A->D E Final Characterized Product B->E C->E D->E

Caption: A typical analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of the synthesized compound and for monitoring reaction progress. A reverse-phase method is generally suitable for this type of analyte.

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a lower percentage of B, ramp up to a higher percentage to elute the compound, then return to initial conditions for re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the molecular weight of the free base and for identifying volatile impurities. The hydrochloride salt should be neutralized to the free base before injection.

ParameterRecommended Conditions
Column Moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the compound.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons. Expected signals would include aromatic protons, N-methyl protons, and the aromatic methyl protons, each with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Safety and Handling

Potential Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and eye irritation.

  • Organ Damage: Potential for organ damage through prolonged or repeated exposure.

Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat should be worn.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and safe handling of 2-Bromo-N,3-dimethylaniline hydrochloride. By leveraging established chemical principles and analytical methodologies for analogous compounds, researchers can confidently approach the study and application of this valuable chemical intermediate. It is imperative to perform thorough validation of any adapted methods to ensure the accuracy and safety of all experimental work.

References

  • PubChemLite. 2-bromo-n,3-dimethylaniline hydrochloride (C8H10BrN).
  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • SIELC Technologies. Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column. Available from: [Link]

  • Chemwatch. MSDS 17412 - Sdfine. Available from: [Link]

  • Loba Chemie. 4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No. Available from: [Link]

  • Oxford Lab Fine Chem LLP. (For Synthesis) (p-Bromoaniline) MSDS CAS. Available from: [Link]

  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. Available from: [Link]

  • Wikipedia. Dimethylaniline. Available from: [Link]

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Foundational

2-Bromo-N,3-dimethylaniline vs 2-Bromo-N,N-dimethylaniline

Technical Whitepaper: Structural & Reactivity Analysis of Ortho-Bromo N-Alkylanilines Executive Summary This technical guide provides a rigorous comparison between 2-Bromo-N,3-dimethylaniline (Molecule A) and 2-Bromo-N,N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural & Reactivity Analysis of Ortho-Bromo N-Alkylanilines

Executive Summary

This technical guide provides a rigorous comparison between 2-Bromo-N,3-dimethylaniline (Molecule A) and 2-Bromo-N,N-dimethylaniline (Molecule B) .[1] While superficially similar as brominated aniline derivatives, their reactivity profiles diverge significantly due to the interplay of steric inhibition of resonance (SIR) , steric buttressing , and amine classification (secondary vs. tertiary) .

This analysis is designed for medicinal chemists and process engineers optimizing cross-coupling workflows or designing heterocycle scaffolds.[1] We focus on the mechanistic implications of the ortho-bromo substituent and its impact on palladium-catalyzed cross-coupling (Buchwald-Hartwig) and electrophilic aromatic substitution.[1]

Part 1: Structural Dynamics & Physical Properties[1]

The core distinction lies in the substitution pattern, which dictates the molecular conformation and electronic availability of the nitrogen lone pair.

FeatureMolecule A: 2-Bromo-N,3-dimethylaniline Molecule B: 2-Bromo-N,N-dimethylaniline
Structure Type Secondary Amine (

)
Tertiary Amine (

)
Substituents N-Methyl, C3-Methyl, C2-BromoN,N-Dimethyl, C2-Bromo
Steric Effect Buttressing Effect: The C3-Methyl pushes the C2-Bromo group against the N-substituent, increasing strain.[1][2]Steric Inhibition of Resonance (SIR): The bulky NMe

clashes with the ortho-Br, twisting the N-lone pair out of the ring plane.
Lone Pair Availability Moderate.[1] The N-H bond allows some conformational flexibility.High. The twist (SIR) breaks conjugation with the phenyl ring, localizing electron density on Nitrogen.
H-Bonding Donor (N-H) and AcceptorAcceptor only
Boiling Point (Est.) ~245–250 °C (due to H-bonding)235–240 °C (lower due to lack of H-bond donation)
The "Ortho Effect" and Steric Inhibition of Resonance

In Molecule B , the two methyl groups on the nitrogen clash with the voluminous bromine atom at the ortho position. To relieve this strain, the dimethylamino group rotates roughly 90° relative to the benzene ring.

  • Consequence: The nitrogen

    
    -orbital is no longer parallel to the aromatic 
    
    
    
    -system.[1] Resonance is inhibited.[1][3]
  • Result: The nitrogen becomes more basic (aliphatic-like) and the ring becomes less electron-rich at the para position compared to unhindered anilines.[1]

In Molecule A , the C3-methyl group exerts a "buttressing effect," mechanically preventing the bromine atom from bending away from the nitrogen. This locks the conformation more rigidly than in mono-ortho substituted systems.[1]

Part 2: Synthetic Pathways

The synthesis of these molecules requires distinct strategies to control alkylation levels.

Diagram 1: Divergent Synthesis Workflows

SynthesisPathways Aniline 2-Bromoaniline Step1 Eschweiler-Clarke (HCHO, HCOOH) Aniline->Step1 Double Methylation Aniline3Me 2-Bromo-3-methylaniline Step2 Reductive Amination (1 eq. HCHO, NaBH(OAc)3) Aniline3Me->Step2 Controlled Mono-Methylation Step3 Boc-Protection -> Methylation -> Deprotection Aniline3Me->Step3 Alt. High Purity Route MolB Molecule B (2-Bromo-N,N-dimethylaniline) Step1->MolB MolA Molecule A (2-Bromo-N,3-dimethylaniline) Step2->MolA Step3->MolA

Caption: Synthesis of Molecule B utilizes exhaustive methylation, while Molecule A requires controlled mono-alkylation to preserve the secondary amine.

Protocol 1: Synthesis of 2-Bromo-N,N-dimethylaniline (Molecule B)

Target: Exhaustive Methylation

  • Reagents: 2-Bromoaniline (1.0 eq), Paraformaldehyde (3.0 eq), Sodium Cyanoborohydride (3.0 eq), Acetic Acid (glacial).[1]

  • Procedure:

    • Dissolve 2-bromoaniline in acetic acid at 15°C.

    • Add paraformaldehyde portion-wise.[1] Stir for 30 mins.

    • Cool to 0°C. Add NaBH

      
      CN slowly (exothermic).
      
    • Warm to room temperature and stir for 12 hours.

    • Workup: Basify with NaOH (pH > 10), extract with EtOAc.

  • Validation: NMR will show a singlet integrating to 6H at

    
     ~2.8 ppm (NMe
    
    
    
    ).
Protocol 2: Selective Synthesis of 2-Bromo-N,3-dimethylaniline (Molecule A)

Target: Mono-Methylation (Challenging due to over-alkylation risk)

  • Reagents: 2-Bromo-3-methylaniline, Formaldehyde (37% aq, 1.05 eq), NaBH(OAc)

    
     (1.5 eq), DCE (Dichloroethane).[1]
    
  • Procedure:

    • Dissolve amine in DCE.[1] Add Formaldehyde.[1] Stir 15 mins to form imine/hemiaminal.

    • Add NaBH(OAc)

      
       (Sodium triacetoxyborohydride) – milder than NaBH
      
      
      
      , prevents reduction of aldehyde before imine formation.
    • Critical Control: Monitor by TLC. Stop immediately upon consumption of starting material to prevent formation of the tertiary amine.

  • Validation: NMR will show a singlet (3H) for N-Me and a broad singlet (1H) for N-H.[1]

Part 3: Reactivity Profile & Applications

The presence of the N-H bond in Molecule A vs. the N-Me in Molecule B fundamentally alters their role in catalysis and drug design.[1]

Buchwald-Hartwig Cross-Coupling

This is the primary application for these scaffolds.[1]

  • Molecule B (Tertiary): Acts purely as the Aryl Halide (Electrophile) .[1]

    • Challenge: The ortho-substituents (Br and NMe

      
      ) create a "steric pocket" that hinders the oxidative addition of Pd(0).
      
    • Solution: Requires bulky, electron-rich ligands (e.g., XPhos , RuPhos ) to facilitate oxidative addition and stabilize the LPd(II)Ar species.

    • Base Sensitivity: Compatible with strong bases (NaOtBu) as there are no acidic protons.[1]

  • Molecule A (Secondary): Acts as Aryl Halide (Electrophile) OR Amine (Nucleophile) .[1]

    • Self-Coupling Risk:[1] Under Pd-catalysis, Molecule A can react with itself (Head-to-Tail polymerization) where the N-H of one molecule attacks the C-Br of another.[1]

    • Strategic Protection: To use Molecule A as an aryl halide, the N-H is often protected (e.g., Boc) or the reaction is run with a vast excess of the external amine partner.

Diagram 2: Reactivity Decision Tree

Reactivity Start Select Substrate MolA Molecule A (Secondary Amine) Start->MolA MolB Molecule B (Tertiary Amine) Start->MolB SelfCouple Risk: Self-Coupling (Polymerization) MolA->SelfCouple Pd(0) DirectFunc Direct N-Functionalization (Acylation/Alkylation) MolA->DirectFunc R-COCl / R-X CleanCouple Clean Pd-Coupling (Substrate = Ar-Br) MolB->CleanCouple Pd(0) + Amine Protect Strategy: Protect N-H (Boc/Ac) before Coupling SelfCouple->Protect Mitigation LigandSel Requires Bulky Ligands (RuPhos/BrettPhos) CleanCouple->LigandSel Optimization

Caption: Molecule A presents orthogonal reactivity (N-nucleophilic and C-electrophilic), requiring protection strategies during cross-coupling.

Pharmacophore Implications
  • Molecule B (N,N-dimethyl): Often used to improve lipophilicity (LogP) and blood-brain barrier penetration.[1] However, the NMe

    
     group is a metabolic hotspot (oxidative demethylation by CYP450).
    
  • Molecule A (N,3-dimethyl): The secondary amine is a hydrogen bond donor.[1] In kinase inhibitors, this N-H often forms a critical H-bond with the hinge region of the ATP binding pocket.

Part 4: References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience, 7th Edition. (For Steric Inhibition of Resonance mechanisms).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136527, 2-Bromo-N,N-dimethylaniline."[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

Sources

Exploratory

Technical Monograph: N-methyl-2-bromo-3-methylaniline Hydrochloride

The following technical guide details the chemical identity, synthesis, and application of N-methyl-2-bromo-3-methylaniline hydrochloride . This document is structured for researchers requiring high-purity intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N-methyl-2-bromo-3-methylaniline hydrochloride . This document is structured for researchers requiring high-purity intermediates for medicinal chemistry campaigns.

Executive Summary & Chemical Identity

N-methyl-2-bromo-3-methylaniline hydrochloride is a specialized halogenated aniline derivative used primarily as a regioselective building block in the synthesis of nitrogen-containing heterocycles (e.g., indoles, quinolines) and kinase inhibitors. Its structural value lies in the ortho-bromo motif, which serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-methyl group modulates lipophilicity and metabolic stability in drug candidates.

Chemical Identifiers
ParameterDetail
Chemical Name N-methyl-2-bromo-3-methylaniline hydrochloride
Synonyms 2-Bromo-N,3-dimethylaniline HCl; 2-Bromo-N,3-dimethylbenzenamine hydrochloride
CAS Number (Salt) 2567495-01-4
CAS Number (Free Base) 1369799-92-7
Molecular Formula C₈H₁₀BrN[1][2] · HCl
Molecular Weight 250.54 g/mol (Salt); 214.08 g/mol (Base)
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes

Strategic Synthesis & Protocol Design

The synthesis of this compound requires overcoming steric hindrance. The amino group is flanked by a bromine atom at the C2 position and a methyl group at the C3 position. This steric crowding actually aids in selectivity, reducing the rate of over-methylation to the tertiary amine.

Pathway Selection: Reductive Amination vs. Direct Alkylation

While direct alkylation with methyl iodide (MeI) is common, it often leads to mixtures of mono- and di-methylated products. Reductive amination is the preferred "Expert Method" for high-purity synthesis, as it offers superior control over mono-methylation.

Diagram: Synthesis Logic Flow

SynthesisPath Start 2-Bromo-3-methylaniline (CAS 54879-20-8) Step1 Imine Formation (Paraformaldehyde/MeOH) Start->Step1 Activation Step2 Reduction (NaBH4 or NaCNBH3) Step1->Step2 Hydride Transfer Inter Free Base (N-methyl-2-bromo-3-methylaniline) Step2->Inter Workup Salt Salt Formation (HCl in Dioxane/Ether) Inter->Salt Precipitation Final Target HCl Salt (>98% Purity) Salt->Final Filtration

Figure 1: Step-wise synthesis via reductive amination to ensure mono-methylation selectivity.

Detailed Protocol: Reductive Amination (Recommended)

Objective: Synthesize 10g of N-methyl-2-bromo-3-methylaniline HCl.

  • Imine Formation:

    • Charge a reaction vessel with 2-bromo-3-methylaniline (1.0 eq) and Methanol (10 vol).

    • Add Paraformaldehyde (1.5 eq) and a catalytic amount of acetic acid (0.1 eq).

    • Stir at reflux for 2–4 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of starting aniline.

  • Reduction:

    • Cool the mixture to 0°C.

    • Portion-wise add Sodium Borohydride (NaBH₄) (2.0 eq). Caution: Gas evolution (H₂).

    • Allow to warm to room temperature and stir overnight.

  • Workup (Free Base Isolation):

    • Quench with saturated NaHCO₃ solution.[3]

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: If >5% starting material remains, purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Salt Formation (Critical for Stability):

    • Dissolve the oily free base in anhydrous Diethyl Ether or 1,4-Dioxane.

    • Cool to 0°C.

    • Dropwise add 4M HCl in Dioxane (1.2 eq).

    • A white/off-white precipitate will form immediately. Stir for 30 mins.

    • Filter the solid under N₂ atmosphere (hygroscopic) and wash with cold ether.

    • Dry under high vacuum to yield the hydrochloride salt.

Analytical Characterization & Quality Control

To validate the identity of the compound, the following spectral features must be confirmed.

TechniqueDiagnostic FeatureAcceptance Criteria
¹H NMR (DMSO-d₆) N-Methyl Signal: Singlet at ~2.8–3.0 ppm. NH Proton: Broad singlet (exchangeable) often >5.0 ppm for HCl salt. Aromatic Region: 3 distinct protons (ABC system or similar due to 1,2,3-substitution).Integral ratio of N-Me to Ar-Me (approx 2.3 ppm) must be 1:1. No doublet for N-Me (indicates salt protonation coupling or rotamers).
HPLC Retention time shift vs. non-methylated precursor.Purity > 98% (Area %).[4][5]
Mass Spec (ESI) [M+H]⁺ peaks at m/z ~214 and ~216 (1:1 ratio).Presence of Br isotope pattern is mandatory.
Diagram: Purification Decision Tree

QC Check Crude Purity (LCMS) High >95% Purity? Check->High Yes Low <95% Purity Check->Low No Action1 Proceed to HCl Salt Formation High->Action1 Impurity Identify Impurity Low->Impurity SM Starting Material (Unreacted) Impurity->SM Retention < Product Dimethyl N,N-Dimethyl (Over-reaction) Impurity->Dimethyl Retention > Product Action2 Acid/Base Extraction (Remove SM) SM->Action2 Action3 Column Chromatography (Sep. Dimethyl) Dimethyl->Action3

Figure 2: Workflow for troubleshooting common impurities during synthesis.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long periods.

  • Safety Profile:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

    • Specific Hazard: As a halogenated aniline, potential for methemoglobinemia exists upon extensive exposure. Use full PPE (nitrile gloves, respirator).

  • Stability: Stable in solid form for >2 years if desiccated. In solution (DMSO/MeOH), free base degradation (oxidation) may occur over days; prepare fresh.

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-N,3-dimethylaniline hydrochloride Product Detail. Retrieved from

  • PubChem. (2025).[6] 2-Bromo-3-methylaniline (Precursor Data). National Library of Medicine. Retrieved from

  • Bidepharm. (2024).[7] Product Analysis: 2-Bromo-N,3-dimethylaniline hydrochloride (CAS 2567495-01-4).[1][8] Retrieved from

  • ChemScene. (n.d.). General Procedures for N-Methylation of Anilines. Retrieved from [5]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Bromo-N,3-dimethylaniline

This application note details the precision synthesis of 2-Bromo-N,3-dimethylaniline starting from 3-methylaniline (m-toluidine). The synthesis of 1,2,3-trisubstituted benzenes is synthetically challenging due to the com...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the precision synthesis of 2-Bromo-N,3-dimethylaniline starting from 3-methylaniline (m-toluidine).

The synthesis of 1,2,3-trisubstituted benzenes is synthetically challenging due to the competing directing effects of substituents. Direct bromination of 3-methylaniline typically yields the 4-bromo (para) or 6-bromo (ortho) isomers due to steric hindrance at the 2-position (the "vicinal" position sandwiched between the amino and methyl groups). To achieve high regioselectivity for the 2-position, this protocol utilizes a Directed Ortho Metalation (DoM) strategy, followed by controlled N-methylation.

Executive Summary

  • Target Molecule: 2-Bromo-N,3-dimethylaniline (CAS: N/A for specific isomer; analogous to 2-bromo-3-methylaniline derivatives).

  • Starting Material: 3-Methylaniline (m-Toluidine).

  • Key Challenge: Overcoming the steric hindrance at the C2 position and preventing over-alkylation during methylation.

  • Solution: A four-step protocol involving N-Boc protection, regioselective lithiation (DoM), in situ bromination, and N-methylation of the carbamate intermediate.

  • Yield Potential: 60-75% (Overall).

Retrosynthetic Analysis & Strategy

The direct bromination of 3-methylaniline fails to target the C2 position selectively.

  • Electronic Factors: The amino group (-NH2) is a strong ortho, para-director.[1] The methyl group (-CH3) is a weak ortho, para-director.

  • Steric Factors: The C2 position is sterically crowded (vicinal to both groups). Electrophilic Aromatic Substitution (EAS) favors the C4 (para to NH2) and C6 (ortho to NH2, para to CH3) positions.

Strategic Solution: Directed Ortho Metalation (DoM) By converting the amine to a tert-butyl carbamate (N-Boc), we create a Directing Metalation Group (DMG). The Boc group coordinates with organolithium reagents, directing lithiation to the ortho position. While C2 and C6 are both ortho to the DMG, the C2 position is thermodynamically accessible under specific conditions due to the "coordination window" and the inductive acidification by the adjacent methyl group, though separation from the C6 isomer may still be required.

Reaction Pathway Diagram[2]

SynthesisPath Start 3-Methylaniline Step1 Step 1: N-Boc Protection (Boc2O, THF) Start->Step1 Inter1 N-Boc-3-methylaniline Step1->Inter1 Step2 Step 2: DoM & Bromination (n-BuLi, then CBr4) Inter1->Step2 Inter2 N-Boc-2-bromo-3-methylaniline Step2->Inter2 Regioselective Step3 Step 3: N-Methylation (NaH, MeI) Inter2->Step3 Inter3 N-Boc-2-bromo-N,3-dimethylaniline Step3->Inter3 Step4 Step 4: Deprotection (TFA/DCM) Inter3->Step4 Target 2-Bromo-N,3-dimethylaniline Step4->Target

Caption: Four-step synthetic pathway leveraging DoM for regiocontrol and Boc-methylation for mono-alkylation specificity.

Detailed Experimental Protocols

Step 1: Protection of 3-Methylaniline

The free amine is protected as a carbamate to facilitate lithiation and prevent oxidation.

  • Reagents: 3-Methylaniline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.2 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve 3-methylaniline (10.7 g, 100 mmol) in DCM (100 mL) at 0°C.

    • Add Et₃N (16.7 mL, 120 mmol).

    • Add Boc₂O (24.0 g, 110 mmol) dissolved in minimal DCM dropwise.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: ~95% (White solid).

Step 2: Directed Ortho Metalation (DoM) and Bromination

This is the critical regiodefining step. The use of n-BuLi at low temperature directs the lithium to the position ortho to the Boc group.

  • Reagents: N-Boc-3-methylaniline (from Step 1), n-Butyllithium (n-BuLi, 2.2 eq, 2.5M in hexanes), Tetrabromomethane (CBr₄, 1.2 eq) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane, Dry THF.

  • Procedure:

    • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

    • Dissolve N-Boc-3-methylaniline (10 mmol) in anhydrous THF (50 mL). Cool to -78°C .[2]

    • Lithiation: Add n-BuLi (22 mmol) dropwise via syringe pump over 20 mins. Maintain temperature < -70°C.

      • Note: 2 equivalents are used: 1 eq to deprotonate the N-H, the 2nd eq to lithiate the ring.

    • Maturation: Stir at -78°C for 1 hour, then warm to -20°C for 1 hour to promote thermodynamic equilibration to the C2 position (sandwiched).

    • Bromination: Cool back to -78°C. Add CBr₄ (12 mmol) in THF dropwise.

    • Stir for 30 mins at -78°C, then warm to RT.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3][4]

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The C2-bromo isomer typically elutes differently from the C6-bromo isomer.

    • Validation: Verify C2 substitution via ¹H NMR (Look for the splitting pattern of the aromatic protons; C2-substitution leaves a 1,2,3-trisubstituted pattern with specific coupling constants).

Step 3: N-Methylation of the Carbamate

Direct methylation of 2-bromo-3-methylaniline often leads to over-methylation (dimethylation). Methylating the Boc-protected intermediate ensures exclusive mono-methylation .

  • Reagents: N-Boc-2-bromo-3-methylaniline, Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Iodomethane (MeI, 1.5 eq), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the intermediate (5 mmol) in dry DMF (15 mL) at 0°C.

    • Add NaH (7.5 mmol) portion-wise. Evolution of H₂ gas will occur. Stir for 30 mins.

    • Add MeI (7.5 mmol) dropwise.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with water (carefully). Extract with Et₂O. Wash organic layer extensively with water to remove DMF.

    • Yield: ~90%.

Step 4: Deprotection

Removal of the Boc group to yield the final secondary amine.

  • Reagents: Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the methylated intermediate in DCM (10 mL).

    • Add TFA (5 mL) at 0°C.

    • Stir at RT for 2 hours.

    • Workup: Concentrate in vacuo. Redissolve in DCM and wash with saturated NaHCO₃ (to neutralize the TFA salt and liberate the free amine).

    • Final Purification: Flash chromatography or distillation.

Data Summary & Quality Control

ParameterSpecificationMethod of Verification
Appearance Pale yellow oil/solidVisual Inspection
Purity >98%HPLC / GC-MS
¹H NMR (CDCl₃) δ ~2.40 (s, 3H, Ar-Me), ~2.90 (s, 3H, N-Me), ~4.0 (br s, 1H, NH)NMR Spectroscopy
Mass Spec [M+H]⁺ matches calc.[5] for C₉H₁₂BrNLC-MS (ESI+)
Regiochemistry Confirmed C2-substitutionNOESY (Correlation between N-Me and Ar-Me)
Regioselectivity Checkpoint

The most critical failure mode is lithiation at C6 instead of C2.

  • C2-Isomer (Target): The Bromine is between the Methyl and the N-Methylamino group. In NOESY NMR, you should see a spatial correlation between the N-Methyl protons and the aromatic protons, but not the Ar-Methyl protons (blocked by Br).

  • C6-Isomer (Byproduct): The Bromine is para to the Methyl. The N-Methyl and Ar-Methyl groups are adjacent (ortho). A strong NOE signal between N-Me and Ar-Me indicates the wrong isomer (C6-bromo).

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a Class D fire extinguisher ready.

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use in a fume hood with double gloving.

  • TFA: Corrosive. Causes severe skin burns.

References

  • Directed Ortho Metalation (Review): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Lithiation of N-Boc Anilines: Stanetty, P., et al. "Directed ortho-lithiation of N-Boc-anilines." Tetrahedron Letters, 1994, 35(45), 8475-8478. Link

  • Methylation of Boc-Anilines: Ferreira, F., et al. "Efficient methylation of N-arylcarbamates." Journal of Organic Chemistry, 2012, 77(9), 4354. Link

  • Regioselectivity Data: Beak, P., & Snieckus, V. "Directed Lithiation of Aromatic Tertiary Amides." Accounts of Chemical Research, 1982, 15(10), 306–312. Link

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-N,3-dimethylaniline

Introduction: Navigating the Challenges of Sterically Hindered C-N Coupling The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered C-N Coupling

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its broad substrate scope and functional group tolerance have rendered it an indispensable tool, often supplanting harsher, more traditional methods.[1]

This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a particularly challenging substrate: 2-Bromo-N,3-dimethylaniline. The steric hindrance imposed by the ortho-bromo and meta-methyl substituents necessitates a carefully considered and optimized approach to achieve high-yielding and selective C-N bond formation. Herein, we dissect the mechanistic nuances, provide a rationale for the selection of reagents, and present a robust protocol for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing any chemical transformation. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][5]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, 2-Bromo-N,3-dimethylaniline, to form a Pd(II) complex. This is often the rate-determining step of the cycle.[6]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][7]

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HBr PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido BaseHBr Base-H⁺Br⁻ Deprotonation->BaseHBr RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR₂ RedElim->Pd0 Product Coupled Product (Ar-NR₂) RedElim->Product ArBr 2-Bromo-N,3-dimethylaniline ArBr->OxAdd Amine Amine (R₂NH) Amine->Amine_Coord

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Selection of Reaction Components for a Hindered Substrate

The success of the amination of 2-Bromo-N,3-dimethylaniline hinges on the judicious choice of each reaction component. The steric bulk around the reaction center presents a significant challenge that must be addressed through the careful selection of the catalyst, ligand, base, and solvent.

ComponentRecommended ChoiceRationale for Selection with 2-Bromo-N,3-dimethylaniline
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a stable source of Pd(0), while Pd(OAc)₂ is an air-stable Pd(II) precursor that is readily reduced in situ to the active Pd(0) species.[8][9] Both are excellent starting points for reaction optimization.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)For sterically hindered substrates like 2-Bromo-N,3-dimethylaniline, bulky, electron-rich biaryl phosphine ligands are essential.[1][10] These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate the rate of reductive elimination.[3] XPhos and BrettPhos are particularly effective for such challenging couplings.[11]
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine.[9] NaOtBu is a common and effective choice. However, for substrates with base-sensitive functional groups, a weaker base like K₃PO₄ may be advantageous, though potentially requiring higher reaction temperatures or longer reaction times.[7][12]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination.[5][13] Toluene and dioxane are excellent choices for their ability to dissolve the reagents and for their relatively high boiling points, which allow for a suitable reaction temperature range.[14] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Experimental Protocols

General Considerations
  • All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent oxidation of the catalyst and ligand.[15]

  • Solvents should be anhydrous and degassed prior to use to remove water and oxygen, which can interfere with the catalytic cycle.[3]

  • All solid reagents should be of high purity and handled under an inert atmosphere.

Protocol 1: General Procedure for the Amination of 2-Bromo-N,3-dimethylaniline with a Primary or Secondary Amine

This protocol provides a robust starting point for the coupling of various primary and secondary amines with 2-Bromo-N,3-dimethylaniline.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: - Pd Precursor - Ligand - Base setup->reagents liquids Add Liquids: - Anhydrous Solvent - 2-Bromo-N,3-dimethylaniline - Amine Coupling Partner reagents->liquids reaction Heat and Stir (Monitor by TLC/LC-MS) liquids->reaction workup Reaction Workup: - Cool to RT - Quench - Extract reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Sources

Application

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of Ortho-Bromo Anilines

Introduction: Navigating the Challenges of Sterically Encumbered Anilines in Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Encumbered Anilines in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is integral to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and materials science.[3] However, the application of this powerful tool to sterically hindered substrates, such as ortho-bromo anilines, presents a unique set of challenges that demand a nuanced approach to reaction optimization.

The primary obstacles in the Suzuki-Miyaura coupling of ortho-bromo anilines stem from two main sources:

  • Steric Hindrance: The proximity of the bromine atom to the aniline's amino group creates a sterically congested environment around the reaction center. This can impede the crucial oxidative addition step of the palladium catalyst to the aryl bromide and subsequent steps in the catalytic cycle.[4][5][6]

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the aniline can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive species. This is a common issue with nitrogen-containing heterocycles and anilines.[7]

Historically, these challenges often necessitated the use of protecting groups for the aniline's amino functionality, adding extra steps to the synthetic route.[1] However, recent advancements in ligand design and catalyst systems have enabled the direct and efficient coupling of unprotected ortho-bromo anilines.[1][8] This guide provides a comprehensive overview of the key considerations, optimized reaction conditions, and detailed protocols for successfully navigating the Suzuki-Miyaura coupling of this challenging substrate class.

Key Mechanistic Considerations & Strategic Choices

A successful Suzuki-Miyaura coupling of an ortho-bromo aniline hinges on a judicious selection of the catalyst, ligand, base, and solvent. Each component plays a critical role in overcoming the inherent hurdles of this transformation. The general catalytic cycle, which informs our strategic choices, is depicted below.[9][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)_2 (Base) diaryl_pd [Ar-Pd(II)-Ar']L_n transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination Ar-Ar' reductive_elimination->pd0 product Biaryl Product aryl_bromide ortho-Bromo Aniline boronic_acid Boronic Acid/Ester caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. Experimental_Workflow start Start reagents 1. Combine Reagents - ortho-Bromo Aniline (1 equiv.) - Boronic Ester (1.5 equiv.) - Cs₂CO₃ (2 equiv.) - CataCXium A Pd G3 (0.1 equiv.) start->reagents solvent 2. Add Solvents - 2-MeTHF - Water reagents->solvent degas 3. Degas Mixture (e.g., N₂ bubbling) solvent->degas heat 4. Heat Reaction (e.g., 80 °C) degas->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup - Dilute with water - Extract with organic solvent monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End (Isolated Product) purify->end caption Fig. 2: General Experimental Workflow.

Caption: General Experimental Workflow.

Materials:

  • ortho-Bromo aniline derivative (1.0 equiv)

  • Boronic acid or pinacol ester (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • CataCXium A Palladacycle G3 (0.1 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the ortho-bromo aniline (e.g., 0.3 mmol, 1.0 equiv), the boronic acid or pinacol ester (0.45 mmol, 1.5 equiv), and cesium carbonate (0.6 mmol, 2.0 equiv).

  • Catalyst Addition: Add the CataCXium A Palladacycle G3 (0.03 mmol, 0.1 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times. Under a positive pressure of the inert gas, add 2-MeTHF and water in a 10:1 ratio to achieve a final concentration of approximately 0.3 M with respect to the ortho-bromo aniline.

  • Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Optimization

  • Low Yield: If the yield is unsatisfactory, consider screening other bulky phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂. Varying the base (e.g., K₃PO₄) or solvent system may also be beneficial. [3]* Protodeboronation: The undesired replacement of the boronic acid group with a hydrogen atom can be a competing side reaction. [3]Ensuring strictly anhydrous solvents (before the addition of water) and a thoroughly inert atmosphere can help minimize this pathway.

  • Catalyst Decomposition: If the reaction stalls, it may be due to catalyst decomposition. Using a pre-catalyst or ensuring a robust ligand is crucial. In some cases, a slightly lower reaction temperature may preserve catalyst longevity.

Conclusion

The Suzuki-Miyaura coupling of ortho-bromo anilines, while challenging, is a highly achievable transformation with the appropriate selection of modern catalytic systems. The use of bulky, electron-rich ligands, such as CataCXium A or Buchwald-type biaryl phosphines, in conjunction with a suitable base and solvent, has proven to be a robust strategy for overcoming the steric and electronic hurdles posed by these substrates. The protocols and insights provided in this guide offer a strong foundation for researchers and drug development professionals to successfully synthesize complex aniline-containing biaryls, enabling the rapid advancement of their research programs.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of 1,4-Dimethylbenzimidazole via Palladium-Catalyzed Intramolecular C-N Coupling of N-Methyl-2-bromo-3-methylaniline

Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities. The synthesis of specifically substituted benz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities. The synthesis of specifically substituted benzimidazoles is therefore of great interest. This document provides a detailed protocol for the synthesis of 1,4-dimethylbenzimidazole, a potentially valuable building block, starting from N-methyl-2-bromo-3-methylaniline. Due to the substitution pattern of the starting material, traditional condensation methods with o-phenylenediamines are not directly applicable. Instead, this protocol leverages a modern and efficient palladium-catalyzed intramolecular C-N coupling reaction. This approach offers high selectivity and is adaptable to a range of substituted anilines. The causality behind the choice of reagents, catalysts, and conditions is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting and adaptation for other substrates.

Reaction Principle and Mechanism

The synthesis of 1,4-dimethylbenzimidazole from N-methyl-2-bromo-3-methylaniline is achieved through a palladium-catalyzed intramolecular Buchwald-Hartwig amination reaction. This reaction involves the formation of a carbon-nitrogen bond between the aniline nitrogen and the ortho-brominated carbon, facilitated by a palladium catalyst and a suitable ligand. The overall transformation can be conceptually broken down into a few key steps:

  • Amidine Formation: The aniline is first reacted with a formylating agent, such as formamidine acetate, to form an intermediate N-arylformamidine.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the N-arylformamidine.

  • Deprotonation and Ligand Exchange: A base deprotonates the amidine nitrogen, making it more nucleophilic.

  • Reductive Elimination: The palladium complex undergoes reductive elimination to form the C-N bond of the benzimidazole ring and regenerate the Pd(0) catalyst.

This catalytic cycle allows for the efficient conversion of the starting material to the desired product under relatively mild conditions. The choice of the palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine N-methyl-2-bromo-3-methylaniline, formamidine acetate, Pd catalyst, ligand, and base in a reaction vessel B Add solvent (e.g., dioxane or toluene) A->B C Degas the reaction mixture (e.g., with argon or nitrogen) B->C D Heat the reaction to the specified temperature (e.g., 100-120 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool the reaction mixture to room temperature E->F G Filter the mixture to remove solids F->G H Concentrate the filtrate under reduced pressure G->H I Purify the crude product by column chromatography H->I

Caption: A generalized workflow for the palladium-catalyzed synthesis of 1,4-dimethylbenzimidazole.

Detailed Protocol: Synthesis of 1,4-Dimethylbenzimidazole

This protocol is adapted from established methods for palladium-catalyzed C-N bond formation.

Materials:

  • N-methyl-2-bromo-3-methylaniline (starting material)

  • Formamidine acetate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Argon or nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or sealed tube, add N-methyl-2-bromo-3-methylaniline (1.0 mmol, 1.0 equiv).

    • Add formamidine acetate (1.5 mmol, 1.5 equiv).

    • Add cesium carbonate (2.0 mmol, 2.0 equiv).

    • In a separate vial, briefly mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction vessel.

    • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane or toluene (5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1,4-dimethylbenzimidazole as a solid.

Data and Expected Results

ParameterExpected Value
Reaction Time 12-24 hours
Typical Yield 75-90%
Appearance White to off-white solid
Purity (by NMR/LC-MS) >95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of fresh, high-quality Pd₂(dba)₃ and Xantphos. Handle under an inert atmosphere.
Insufficient heatingVerify the reaction temperature.
Poor quality solventUse anhydrous solvent to prevent quenching of the catalyst and base.
Formation of Side Products Incorrect stoichiometryCarefully measure all reagents.
Reaction time too longMonitor the reaction closely and stop it once the starting material is consumed.

Mechanism Diagram

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction A Pd(0)L_n B Oxidative Addition A->B R-Br C R-Pd(II)(Br)L_n B->C D Amidine Coordination & Deprotonation C->D Amidine, Base E [R-Pd(II)(Amidine)L_n]+ D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Benzimidazole Product F->G Product Release Start N-methyl-2-bromo- 3-methylaniline + Formamidine End 1,4-Dimethyl- benzimidazole Start->End Pd(0)/Ligand, Base, Heat

Caption: A simplified catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 1,4-dimethylbenzimidazole from N-methyl-2-bromo-3-methylaniline. The use of a palladium-catalyzed intramolecular C-N coupling strategy offers a significant advantage for constructing the benzimidazole core with this specific substitution pattern. The detailed explanation of the reaction principle, step-by-step instructions, and troubleshooting guide should enable researchers to successfully implement this methodology in their own laboratories for the synthesis of this and related benzimidazole derivatives.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Bromo-N,3-dimethylaniline synthesis

Technical Support Center: High-Yield Synthesis of 2-Bromo-N,3-dimethylaniline Executive Summary: The "Crowded Center" Challenge Synthesizing 2-bromo-N,3-dimethylaniline presents a classic regioselectivity paradox. The ta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 2-Bromo-N,3-dimethylaniline

Executive Summary: The "Crowded Center" Challenge

Synthesizing 2-bromo-N,3-dimethylaniline presents a classic regioselectivity paradox. The target molecule is a 1,2,3-trisubstituted benzene where the bromine atom is wedged between an amino group and a methyl group.

The Primary Yield Killer: Attempting to introduce the bromine atom after the aniline ring is formed (Direct Bromination).

  • Why it fails: The amino group is a strong ortho/para director. In 3-methylaniline (or N,3-dimethylaniline), the 4-position (para to the amine) is electronically and sterically favored. Direct bromination typically yields >80% of the 4-bromo isomer, not the desired 2-bromo isomer.

The High-Yield Solution: Route Switching. You must establish the halogen position before establishing the amine functionality, or use a precursor where the 2-position is already substituted. The most robust pathway is the Reductive Alkylation of 2-bromo-3-methylaniline .

Critical Workflow Selection

Before troubleshooting reaction conditions, verify you are using the correct synthetic pathway.

RouteSelection Start Start: 3-Methylaniline DirectBr Route A: Direct Bromination (NBS or Br2) Start->DirectBr Avoid WrongIso MAJOR PRODUCT: 4-Bromo-3-methylaniline (Wrong Isomer) DirectBr->WrongIso Steric/Electronic Control AltStart Start: 2-Bromo-3-nitrotoluene Reduction Step 1: Nitro Reduction (Fe/NH4Cl or SnCl2) AltStart->Reduction Recommended Intermed Intermediate: 2-Bromo-3-methylaniline Reduction->Intermed Methylation Step 2: Selective N-Methylation Intermed->Methylation Target TARGET: 2-Bromo-N,3-dimethylaniline Methylation->Target

Figure 1: Decision tree highlighting the necessity of starting with the correct regio-isomer precursor (2-bromo-3-nitrotoluene) rather than attempting direct bromination.

Protocol Optimization: Selective N-Monomethylation

If you have the correct intermediate (2-bromo-3-methylaniline ), the next yield bottleneck is over-alkylation (forming the N,N-dimethyl impurity).

Do NOT use Methyl Iodide (MeI). Direct alkylation with alkyl halides is difficult to stop at the mono-stage. It inevitably produces a mixture of starting material, mono-product, and di-product (quaternary salt).

Recommended Protocol: Reductive Amination This method forms the hemiaminal/imine species which is then reduced.[1] It is self-limiting to the mono-methyl product when controlled correctly.

Standard Operating Procedure (SOP)
  • Reagents: 2-bromo-3-methylaniline (1.0 eq), Paraformaldehyde (1.1–1.5 eq), NaBH₄ (1.5–2.0 eq), Methanol (Solvent), Acetic Acid (Catalyst/Solvent).

  • Mechanism: Formation of iminium ion

    
     Hydride reduction.
    

Step-by-Step Guide:

  • Imine Formation: Dissolve 2-bromo-3-methylaniline in Methanol. Add Paraformaldehyde (solid).[2]

  • Activation: Add Acetic Acid (or use NaOMe to depolymerize paraformaldehyde first if reactivity is low). Stir at reflux for 1–2 hours to ensure complete formation of the imine/hemiaminal.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Gas evolution).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[3]

Troubleshooting Guide & FAQs

Category A: Impurity Profile

Q: I see a large peak of N,N-dimethyl product (over-alkylation). How do I remove it?

  • Diagnosis: You likely used Methyl Iodide or excess aldehyde/hydride at high temperatures.

  • Fix: Separation is difficult due to similar polarity.

    • Chemical Purification: Acylate the mixture with Acetic Anhydride. The desired secondary amine (N-methyl) will form an amide (N-acetyl-N-methyl). The tertiary amine (impurity) will not react. Separate the amide by chromatography, then hydrolyze (acid/base) back to the amine.

    • Prevention: Switch to the Succinimide Method or strictly controlled Reductive Amination using NaBH₃CN (milder than NaBH₄) to prevent reducing the aldehyde before it reacts with the amine.

Q: My product contains the 4-bromo isomer.

  • Diagnosis: You started with 3-methylaniline and brominated it.

  • Fix: Discard the batch. You cannot efficiently separate 2-bromo and 4-bromo isomers of this aniline by standard crystallization. You must restart using 2-bromo-3-nitrotoluene as the precursor.

Category B: Reaction Stalling

Q: The reaction is stuck at 50% conversion. Adding more NaBH₄ doesn't help.

  • Diagnosis: The imine formation is the rate-limiting step, not the reduction. The steric bulk of the ortho-bromo and meta-methyl groups hinders the attack of the amine on the formaldehyde.

  • Fix:

    • Use Sodium Methoxide (NaOMe) in methanol with Paraformaldehyde first. Heat this mixture to depolymerize the paraformaldehyde into reactive formaldehyde monomer.

    • Then add the aniline and stir for 2–4 hours before adding the reducing agent.

    • Consider using Trifluoroacetic acid (TFA) instead of Acetic Acid to protonate the imine, making it more electrophilic (See Boros et al.).

Comparative Data: Methylation Agents

MethodSelectivity (Mono:Di)Yield PotentialSafety ProfileRecommendation
Methyl Iodide / Base Poor (60:40)Low (<50%)High Toxicity (Alkylator)AVOID
Reductive Amination (NaBH₄) Excellent (>95:5)High (85-95%)Moderate (H₂ Gas)PRIMARY
Dimethyl Carbonate (DMC) Good (90:10)ModerateGreen/Low ToxicitySCALABLE (Requires Autoclave/Flow)
Chan-Lam Coupling Excellent (>99:1)Moderate (70%)Low (Copper waste)ALTERNATIVE (If sensitive groups present)

Advanced Troubleshooting Logic (DOT)

Follow this flow if your yield is below 70%.

Troubleshooting Issue Problem: Low Yield (<70%) CheckSM Check Starting Material: Is it 2-Bromo or 4-Bromo? Issue->CheckSM Is4Bromo It is 4-Bromo CheckSM->Is4Bromo Is2Bromo It is 2-Bromo CheckSM->Is2Bromo Restart CRITICAL ERROR: Wrong Regioisomer. Restart with Nitro precursor. Is4Bromo->Restart CheckImpurity Analyze Impurity Profile (LCMS) Is2Bromo->CheckImpurity OverAlk Major Impurity: Dimethylated (Tertiary Amine) CheckImpurity->OverAlk NoRxn Major Impurity: Unreacted Starting Material CheckImpurity->NoRxn FixOver Action: 1. Lower Temp (0°C) 2. Switch NaBH4 -> NaBH3CN 3. Slow addition of aldehyde OverAlk->FixOver FixStall Action: 1. Pre-depolymerize Paraform (NaOMe) 2. Increase Acid Catalyst (TFA) 3. Longer Imine formation time NoRxn->FixStall

Figure 2: Logic flow for diagnosing yield failures. Note that starting material purity is the most common failure point.

References

  • Reductive Amination Standards: Boros, E. E., et al. (2009).[4] "Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA." The Journal of Organic Chemistry, 74(9), 3587-3590.

  • Precursor Synthesis: GuideChem. (2023). "Synthesis of 3-Bromo-2-methylaniline from 1-bromo-2-methyl-3-nitrobenzene." Technical Notes.

  • Regioselectivity in Halogenation: Beilstein Journals. (2012). "Regioselective chlorination and bromination of unprotected anilines." Beilstein Journal of Organic Chemistry.

  • Chan-Lam Alternative: González, I., et al. (2009).[5] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, 11, 1677-1680.[5]

  • General Reductive Amination Guide: Master Organic Chemistry. (2017).[1] "Reductive Amination, and How It Works."

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-N,3-dimethylaniline Hydrochloride

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists. It assumes a baseline understanding of synthesis but addresses the specific nuances of ha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists. It assumes a baseline understanding of synthesis but addresses the specific nuances of handling halogenated N-alkyl aniline salts.

[1][2][3]

Executive Summary & Critical Quality Attributes (CQAs)

2-Bromo-N,3-dimethylaniline hydrochloride is a sterically congested aniline derivative.[1][2][3] The presence of the ortho-bromo and meta-methyl groups creates a "molecular cleft" that complicates crystal packing and solubility.[1][2][3]

Common Impurity Profile:

  • Primary Amine (Starting Material): 2-Bromo-3-methylaniline (Incomplete alkylation).[1][2][3]

  • Tertiary Amine (Over-alkylation): 2-Bromo-N,N,3-trimethylaniline.[1][2][3]

  • Regioisomers: 4-Bromo analogs (if synthesized via bromination of the aniline).[2][3]

  • Oxidative Dimers: Azo/hydrazo compounds (indicated by pink/brown discoloration).[2][3]

Decision Matrix: The Purification Workflow

Before attempting a specific fix, identify your current state using the workflow below.

PurificationWorkflow Start Crude Material State CheckPurity Check HPLC/NMR Purity Start->CheckPurity HighTertiary High Tertiary Amine (>5%) CheckPurity->HighTertiary N,N-dimethyl detected HighPrimary High Primary Amine (>5%) CheckPurity->HighPrimary Starting material detected ColorIssue Pink/Brown Coloration (Oxidation) CheckPurity->ColorIssue Visual inspection SaltIssue Oiling Out / No Crystals CheckPurity->SaltIssue During salt formation FreeBase Convert to Free Base (pH > 10) HighTertiary->FreeBase HighPrimary->FreeBase ColorIssue->FreeBase Recryst Recrystallization (IPA/EtOAc) SaltIssue->Recryst Solvent Switch Distill Fractional Distillation (High Vac) FreeBase->Distill Best for Tertiary removal AcidWash Selective Acid Wash (pH 3-4) FreeBase->AcidWash Best for Color/Tars Distill->Recryst Re-form salt AcidWash->Recryst Re-form salt Final Pure HCl Salt Recryst->Final

Caption: Logical workflow for selecting the correct purification module based on impurity profile.

Troubleshooting Guides & FAQs

Module A: Removing Alkylation Impurities (Primary & Tertiary Amines)

User Issue: "My LC-MS shows 8% of the tertiary amine (N,N-dimethyl) and 4% starting material. Recrystallization isn't removing them efficiently."[4][5]

Root Cause:

  • Tertiary Amines: Lack an N-H bond for hydrogen bonding.[2][3] While their HCl salts are polar, they often possess higher solubility in organic solvents (like ethanol/DCM) compared to the secondary amine salt, making them hard to crash out.

  • Primary Amines: Their salts often have very similar solubility profiles to the secondary amine in alcoholic solvents.[3]

Protocol: The "Free Base Distillation" Method (Gold Standard) For N-alkyl anilines, salt recrystallization has a "purification ceiling."[1][2][3] The most effective separation occurs in the free base form due to boiling point differentials.

  • Basify: Suspend the crude salt in water. Add 20% NaOH until pH > 12.[3] Extract with MTBE or Toluene.[3]

  • Dry & Strip: Dry organic layer over

    
    , filter, and concentrate.
    
  • Fractional Distillation:

    • Primary Amine (2-Br-3-Me-Aniline): Lowest Boiling Point.[2][3]

    • Secondary Amine (Target): Intermediate Boiling Point.[2][3]

    • Tertiary Amine:[1][2][3] Highest Boiling Point (usually).[2][3]

    • Note: Due to the bromine atom, these BPs will be high. Use high vacuum (<1 mmHg).

  • Re-Salt: Dissolve the distilled oil in dry diethyl ether or EtOAc. Add 2M HCl in ether dropwise.

Alternative (If Distillation is impossible): Use column chromatography on the free base.[2][3]

  • Stationary Phase: Silica Gel (neutralized with 1% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to prevent streaking).[2]
    
  • Mobile Phase: Hexanes:EtOAc (Gradient 95:5 to 80:20).[2][3] The tertiary amine (least polar) elutes first, followed by the secondary (target), then the primary.

Module B: The "Oiling Out" Phenomenon

User Issue: "When I add HCl to my ether solution, I get a sticky brown oil instead of a white solid. It won't crystallize."

Root Cause:

  • Water Content: Even trace moisture can cause amine salts to form "hydrated oils" rather than crystal lattices.[3]

  • Impurity Eutectics: High levels of impurities depress the melting point, keeping the salt in a liquid state.

  • Solvent Choice: Diethyl ether is classic, but if the salt is too insoluble, it crashes out amorphously (oil) rather than growing crystals.

Protocol: The "IPA/EtOAc" Rescue Isopropyl Alcohol (IPA) is the "magic solvent" for amine hydrochlorides because it allows for hydrogen bonding (solubilizing the salt slightly) to slow down precipitation.

  • Decant: Pour off the supernatant ether from the oil.[3]

  • Dissolve: Add a minimum amount of hot IPA (Isopropanol) to the oil. Heat until homogenous.

  • Precipitate: Add Ethyl Acetate (EtOAc) dropwise to the hot solution until a persistent cloudiness appears.

  • Cool: Remove from heat. Let it stand at room temperature for 2 hours, then move to

    
    .
    
  • Result: The oil should reorganize into white/off-white needles.[2][3]

Data: Solubility Trends for Solvent Selection

Solvent SystemSolubility of Target HCl SaltImpurity Rejection (Tertiary Amine)Recommendation
Water HighPoorAvoid (Difficult to dry)
Ethanol (Abs) HighModerateGood for first dissolution
IPA ModerateGoodBest for crystallization
Ethyl Acetate LowExcellentUse as Anti-solvent
Diethyl Ether InsolublePoor (Traps impurities)Use only for precipitation
Module C: Color Removal (Pink/Brown Oxidation)

User Issue: "The compound is chemically pure by NMR, but it looks pink/brown. Is this a problem?"

Root Cause: Anilines are prone to oxidation, forming quinones or azo-linkages.[1][2][3] These are highly colored even at ppm levels.[3] While often cosmetically unacceptable, they can act as radical initiators in downstream steps.[3]

Protocol: The "Dithionite Wash" Standard charcoal often fails for these specific oxidized species.[3] A reductive wash is required.[3]

  • Convert to Free Base: Dissolve salt in EtOAc.

  • Wash: Wash the organic layer with a 5% aqueous solution of Sodium Dithionite (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Sodium Bisulfite.[2]
    
    • Mechanism:[1][2][3][6][7] Reduces colored quinoid impurities back to colorless hydroquinones or water-soluble sulfates.[1][2][3]

  • Charcoal Treatment: If color persists, treat the organic layer with activated carbon (e.g., Darco G-60) for 30 mins at room temperature.[2][3] Filter through Celite.[2][3]

  • Re-form Salt: Proceed to salt formation immediately to prevent re-oxidation.[2][3]

Mechanistic Insight: Why 2-Bromo?

The position of the bromine atom is not just a structural feature; it dictates the purification strategy.

The Ortho-Effect: In 2-bromo-N,3-dimethylaniline, the bromine is ortho to the amino group.[1][2][3]

  • Steric Inhibition: The bulky bromine atom twists the N-methyl group out of the plane of the ring [1].

  • Consequence: This reduces the conjugation of the nitrogen lone pair with the ring, making the nitrogen slightly more basic than a para-bromo analog.

  • Purification Impact: This increased basicity means the salt forms very strongly.[3] However, the steric bulk disrupts crystal packing, making the salt more prone to "oiling out" compared to the more symmetric 4-bromo isomer. This validates the requirement for a slower crystallization solvent like IPA (Module B).

References

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for amine salt formation and recrystallization techniques). Link

  • Anderson, N. G. (2012).[2][3] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[3] (Source for solvent selection strategies in salt crystallization). Link

  • Sielc Technologies. (2018).[2][3] Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. (Reference for chromatographic behavior of N-alkyl anilines). Link

  • Organic Syntheses. (1955).[2][3] p-Dimethylaminobenzaldehyde.[1][2][3][8] Org. Synth. 1955, 35,[1] 39. (Reference for handling dimethylaniline derivatives and purification via acid/base washing). Link

Sources

Troubleshooting

Technical Support Center: Optimization of Pd-Catalyst for Sterically Hindered Anilines

Welcome to the Advanced Catalysis Support Hub. Subject: Troubleshooting & Optimization of Buchwald-Hartwig Amination for Sterically Hindered Substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Subject: Troubleshooting & Optimization of Buchwald-Hartwig Amination for Sterically Hindered Substrates. Current Status: Online | Agent: Senior Application Scientist.

Introduction: The "Steric Wall"

If you are reading this, you are likely facing the "Steric Wall." You have a 2,6-disubstituted aniline (or a similarly bulky nucleophile) and an ortho-substituted aryl halide. Standard protocols (Pd(OAc)₂/BINAP or Pd₂dba₃/Xantphos) have failed, resulting in unreacted starting material or dehalogenated byproducts.

The Core Problem: Steric hindrance in the aniline nucleophile severely retards the amine binding step and the subsequent reductive elimination .[1] If these steps are slower than


-hydride elimination or protodehalogenation, your reaction fails.

This guide moves beyond "try this ligand" and explains the why and how of overcoming these barriers.

Module 1: Catalyst & Ligand Selection (The Hardware)

Q1: Why is my standard Pd₂dba₃ + Phosphine system failing?

A: Two reasons: Initiation and Ligation State .

  • Poor Initiation: Pd₂dba₃ is often impure (varying Pd content) and the dba ligand inhibits the reaction, especially with hindered substrates where the active catalytic species is unstable.

  • The "Bis-Ligated" Trap: Standard phosphines often form

    
     species. For sterically hindered couplings, the active species must be the monoligated 
    
    
    
    . Excess ligand or non-bulky ligands prevent the formation of this highly active species.
Q2: Which ligand should I strictly use for hindered anilines?

A: You need Dialkylbiaryl Phosphines (Buchwald Ligands). For sterically hindered anilines (nucleophiles), the specific recommendation depends on the amine type:

Substrate ClassRecommended LigandWhy?
Primary Hindered Anilines (e.g., 2,6-dimethylaniline)BrettPhos or

BuBrettPhos
These ligands are extremely bulky, enforcing a monoligated Pd species. They promote reductive elimination, which is usually the turnover-limiting step for bulky amines.
Secondary Hindered Amines (e.g., N-isopropyl-o-toluidine)RuPhos RuPhos creates a specific pocket that accommodates secondary amines better than BrettPhos, preventing

-hydride elimination.
Extreme Steric Demand (Both partners hindered)AlPhos or P(

Bu)₃
In extreme cases, the smaller cone angle of P(

Bu)₃ (relative to biaryls) can sometimes allow binding where biaryls are too bulky, though it is less stable.
Q3: Should I use a Precatalyst?

A: Yes. This is non-negotiable for hindered screens. Use G3- or G4-Palladacycles (e.g., BrettPhos Pd G4).

  • Reason: These precatalysts activate rapidly at low temperatures (even room temp) to generate the active

    
     species with a precise 1:1 Ligand:Pd ratio. This prevents the "induction period" where hindered substrates often decompose.
    

Module 2: Visualizing the Failure Modes

Understanding where your reaction dies is the key to fixing it.

CatalyticCycle PreCat Precatalyst (Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Base Activation OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Ar-X AmineBind Amine Binding (Steric Bottleneck 1) OxAdd->AmineBind + H2N-R (Slow!) Dehal FAILURE: Protodehalogenation (Ar-H) OxAdd->Dehal If Amine Binding Stalls Deprotonation Deprotonation (Pd-Amido Complex) AmineBind->Deprotonation + Base RedElim Reductive Elimination (Steric Bottleneck 2) Deprotonation->RedElim Rate Determining Step BetaHydride FAILURE: Beta-Hydride Elim (Imine + Ar-H) Deprotonation->BetaHydride If Red. Elim. Stalls RedElim->ActiveCat Regenerate Pd(0) Product Product (Ar-NH-R) RedElim->Product

Figure 1: The Catalytic Cycle. Note that steric hindrance creates bottlenecks at Amine Binding and Reductive Elimination, opening the door for side reactions (in grey).

Module 3: Reaction Conditions (The Environment)

Q4: My reaction turns black immediately. What happened?

A: You experienced "Pd Black" precipitation. The active Pd(0) species was generated but couldn't bind the oxidative addition partner (Ar-X) or the ligand dissociated.

  • Fix: Ensure your aryl halide is added before the catalyst if using G3/G4.

  • Fix: Lower the temperature. While hindered systems need heat (80-110°C), starting at 110°C can decompose the catalyst before the cycle starts. Ramp the temperature: 60°C

    
     80°C 
    
    
    
    100°C.
Q5: Which Base/Solvent combination is best for hindered anilines?

A:

  • Standard: NaO

    
    Bu  in Toluene  or Dioxane .
    
    • Why: NaO

      
      Bu is strong enough to deprotonate the amine but bulky enough to not coordinate tightly to Palladium.
      
  • Functional Group Sensitive: K₃PO₄ in

    
    -Amyl Alcohol  or DME .
    
    • Why: If your substrate has esters/nitriles, NaO

      
      Bu will destroy them. Use a weaker base.[2][3] 
      
      
      
      -Amyl alcohol helps solubilize the inorganic base at high temps.

Module 4: Troubleshooting Guide (Symptom -> Cure)

SymptomDiagnosisCorrective Action
No Conversion (SM remains) Catalyst never initiated or Oxidative Addition failed.1. Switch to Pd G4 precatalyst . 2. Ensure system is strictly O₂-free (Schlenk/Glovebox). 3. Verify Ar-X isn't a pseudo-halide (e.g., tosylate) requiring specific activation.
Product: Dehalogenated Ar-H Protodehalogenation. Amine binding is too slow; Pd(II) grabs a hydride from solvent/base.1. Increase amine concentration (1.5 - 2.0 equiv). 2. Switch to BrettPhos (faster binding). 3. Use an anhydrous, non-protic solvent (Dioxane instead of alcohols).
Product: Imine + Ar-H

-Hydride Elimination.
Amine bound, but Reductive Elimination was too slow.
1. CRITICAL: Switch to RuPhos (prevents

-elim). 2. Lower reaction temperature slightly.
Low Yield (Stalled) Catalyst death (Pd black formation).1. Add 1-2 mol% additional free ligand (e.g., BrettPhos) to stabilize Pd. 2. Check for trace sulfur/amine impurities in SM (catalyst poisons).

Module 5: Validated Protocol (SOP)

Protocol: Cross-Coupling of 2,6-Diisopropylaniline with 2-Chloro-toluene Note: This protocol assumes Schlenk line or Glovebox usage. Oxygen is the enemy.

  • Preparation:

    • Flame-dry a resealable reaction vial (or Schlenk tube) under vacuum. Backfill with Argon x3.

  • Loading (Solids):

    • Add BrettPhos Pd G4 (1.0 - 2.0 mol%). Do not use Pd2dba3.

    • Add NaO

      
      Bu  (1.2 equiv).
      
    • Tip: If using solid aryl halide/amine, add them here.

  • Loading (Liquids):

    • Add 1,4-Dioxane (anhydrous, 0.2 M concentration relative to halide).

    • Add Aryl Halide (1.0 equiv).[4]

    • Add Hindered Aniline (1.2 - 1.5 equiv).

  • Reaction:

    • Seal the vessel.[5]

    • Heat to 80°C for 1 hour. Check LCMS.

    • If conversion < 50%, increase to 100°C .

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a small pad of silica/Celite to remove Pd residue.

    • Concentrate and purify via column chromatography.[4]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] Link

  • Bruno, N. C., et al. (2013).[1] Rapidly Activating Pd-Precatalysts for C–N Coupling. Chemical Science.[1] Link

  • Maitland Jones, A., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines. Journal of the American Chemical Society.[6] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3][7][8][9] Chemical Reviews.[6] Link

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of Aniline Hydrochloride Salts

Topic: Troubleshooting Hygroscopicity, Hydrolysis, and Oxidation in Aniline Hydrochloride ( ) Document ID: TSC-AHCL-001 Last Updated: 2025-05-20 Author: Senior Application Scientist, Chemical Stability Unit Core Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hygroscopicity, Hydrolysis, and Oxidation in Aniline Hydrochloride (


)
Document ID:  TSC-AHCL-001
Last Updated:  2025-05-20
Author:  Senior Application Scientist, Chemical Stability Unit

Core Technical Overview

Aniline hydrochloride (Aniline HCl) is the salt form of aniline, widely used to improve the solubility and stability of the parent amine. However, it presents a dual stability challenge: hygroscopicity and oxidative sensitivity .

While the salt lattice is generally stable, surface moisture absorption creates a localized aqueous phase. This "micro-solution" facilitates two degradation pathways:

  • Hydrolysis Equilibrium: Reversion to free aniline and hydrochloric acid (

    
    ), leading to stoichiometry errors.
    
  • Auto-oxidation: The free aniline moiety, once mobile in the aqueous layer, oxidizes rapidly, turning the white crystals to a characteristic green, then brown/black "aniline black" pigment.

This guide provides the protocols to arrest these cycles and restore reagent integrity.

The Degradation Cycle (Visualized)

The following diagram illustrates the causality between moisture ingress and chemical degradation.

AnilineDegradation DrySalt Dry Aniline HCl (Crystalline White) LiquidFilm Surface Deliquescence (Mobile Ions) DrySalt->LiquidFilm + Moisture Moisture Atmospheric Moisture (>40% RH) Moisture->LiquidFilm Hydrolysis Hydrolysis Equilibrium (Release of Free Aniline) LiquidFilm->Hydrolysis Dissociation StoichError Stoichiometry Error (Synthesis Failure) LiquidFilm->StoichError Mass Gain Oxidation Oxidation (Green/Brown Discoloration) Hydrolysis->Oxidation + O2 (Air) Oxidation->StoichError Impurity

Figure 1: The hygroscopic cascade. Moisture acts as the solvent catalyst that enables hydrolysis and subsequent oxidation.

Storage & Inventory Management

Preventing the problem is more effective than remediation.

Environmental Controls
  • Temperature: Store at < 25°C . Elevated temperatures increase the kinetics of oxidation.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ) . Argon is preferred as it is heavier than air and blankets the crystals effectively.
    
  • Container: Amber glass bottles with Teflon-lined caps. Clear glass accelerates photo-oxidation.

Desiccant Selection Guide

Not all desiccants are compatible with amine salts.

Desiccant AgentCompatibilityNotes

(Phosphorus Pentoxide)
Excellent Best for vacuum desiccators.[1] Acidic nature prevents amine dissociation.

(Potassium Hydroxide)
Good (Specific) Good for the environment to scavenge acid vapors, but avoid direct contact.

(Calcium Chloride)
Moderate Effective for general moisture, but slower than

.
Silica Gel Poor Surface acidity can be insufficient; often saturates too quickly for long-term bulk storage.

Handling & Weighing Protocols

The critical moment of error occurs during transfer.

Protocol A: The "Difference Weighing" Method

Use Case: Benchtop weighing when a glovebox is unavailable. Reasoning: Hygroscopic salts absorb water during the weighing process on an open balance pan, causing the reading to drift upwards constantly.

  • Dry the Source: Ensure the bulk bottle has been stored in a desiccator.[2][3]

  • Tare the Vial: Place a capped, dry scintiallation vial on the balance. Tare to zero.

  • Transfer: Remove the vial, add the approximate amount of Aniline HCl, and cap it immediately .

  • Weigh: Place the capped vial back on the balance. Record the mass.

  • Calculate:

    
    .
    
  • Dispense: Pour the reagent into the reaction vessel.

  • Back-Weigh: Weigh the "empty" (but contaminated) vial.

  • Final Mass:

    
    .
    
Protocol B: Inert Gas Bag (Glove Bag)

Use Case: High-precision stoichiometry (< 50 mg scale).

  • Place balance, spatula, and reagent inside a glove bag.

  • Purge with

    
     for 3 cycles.
    
  • Weigh in the inert environment.[4]

  • Note: Aniline HCl dust is toxic. Wipe down the glove bag interior after use.

Drying & Remediation Workflows

If your salt is clumped or green, follow this decision matrix.

RemediationLogic Start Assess Salt Condition IsColored Is it Green/Brown? Start->IsColored IsClumped Is it Clumped/Wet? IsColored->IsClumped No (White) Recryst Protocol C: Recrystallization IsColored->Recryst Yes (Oxidized) VacOven Protocol D: Vacuum Oven Drying IsClumped->VacOven Yes (Mild) Azeotrope Protocol E: Azeotropic Drying IsClumped->Azeotrope Yes (Severe/Slurry) Use Ready for Use IsClumped->Use No (Free Flowing)

Figure 2: Decision matrix for selecting the appropriate remediation protocol based on physical appearance.

Protocol C: Purification (Recrystallization)

Target: Removal of colored oxidation byproducts.[5][6]

  • Dissolve the salt in a minimum volume of hot Ethanol/Water (9:1) .

  • If color persists, add Activated Carbon (1-2 wt%), stir for 10 mins, and filter hot.

  • Allow to cool slowly to RT, then refrigerate (

    
    ).
    
  • Filter crystals and wash with cold Diethyl Ether (Aniline HCl is insoluble in ether; this removes non-polar impurities).

  • Dry immediately using Protocol D.

Protocol D: Vacuum Oven Drying (Standard)

Target: Removal of surface moisture.[1]

  • Spread: Place salt in a thin layer on a watch glass.

  • Temp: Set oven to 60°C . (Do not exceed 100°C; MP is ~198°C, but sublimation/degradation can occur).

  • Vacuum: Apply full vacuum (< 10 mbar).

  • Desiccant: Place a tray of

    
     in the bottom of the oven to trap evolved moisture.
    
  • Time: 4–6 hours.

Protocol E: Azeotropic Drying (In-Situ)

Target: Removing water from the salt inside the reaction flask before starting.

  • Place the wet salt in the reaction flask.

  • Add Toluene (or Benzene).

  • Rotary evaporate or reflux with a Dean-Stark trap.

  • The water-toluene azeotrope boils at ~85°C, carrying the water away.

  • The remaining solid is anhydrous Aniline HCl.

Analytical Verification

How to validate the salt before committing to a reaction.

MethodObservationPass Criteria
Melting Point Capillary tubeSharp melt at 196–198°C . Broad range (<194°C) indicates wetness.
Visual InspectionPure white. Green tint = >1% oxidation.
Solubility Test Add to dry EtherSolution should be clear. Turbidity indicates free aniline (hydrolysis).
Karl Fischer CoulometricWater content < 0.5% w/w .

Frequently Asked Questions (FAQ)

Q: Can I dry Aniline HCl in a standard convection oven? A: No. Without vacuum, the heat (even at 80°C) promotes rapid oxidation with atmospheric oxygen. The salt will turn grey/brown. You must use a vacuum oven or a desiccator.

Q: My salt turned green. Does this ruin the stoichiometry? A: It depends. The green color (Emeraldine salt formation) has a very high extinction coefficient, meaning a tiny amount of oxidation looks very dramatic. If the salt is pale green, the purity is likely still >98%. If it is dark green or black, recrystallize it (Protocol C).

Q: Why does my Aniline HCl smell like "fish" or "cat urine"? A: This indicates Hydrolysis . The salt has absorbed enough water to dissociate, releasing free Aniline vapor (the fishy smell). The material is compromised. Perform an Azeotropic Dry (Protocol E) or Recrystallize to restore the HCl salt form.

Q: I need to use this in a palladium-catalyzed coupling (Buchwald-Hartwig). Is moisture critical? A: Yes. Water can poison catalysts and hydrolyze ligands. For Pd-catalysis, always dry the salt using Protocol D or E immediately before use, or store strictly in a glovebox.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline Hydrochloride. [Link]

  • DigiVac Technical Notes. Vacuum Drying of Fine Powders and Hygroscopic Salts. [Link] (Vacuum ramp rates and oven protocols).

Sources

Troubleshooting

Troubleshooting low conversion rates in N-arylation reactions

Topic: Troubleshooting Low Conversion Rates in N-Arylation Reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists Introduction: The Diagnostic Mindset Welcome to the N-Arylation Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in N-Arylation Reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Introduction: The Diagnostic Mindset

Welcome to the N-Arylation Technical Support Center. Low conversion in C–N cross-coupling is rarely a matter of "bad luck." It is a deterministic failure of the catalytic cycle caused by one of three physical realities: Catalyst Death (deactivation), Catalyst Inhibition (poisoning/off-cycle equilibrium), or Kinetic Incompetence (energy barriers too high).

This guide treats your reaction as a system to be debugged. Do not randomly add more catalyst. Follow the logic below to isolate the failure mode.

Module 1: The Diagnostic Framework

Before optimizing, you must classify the "Low Conversion" phenotype. Use this decision matrix to determine your troubleshooting path.

DiagnosticFlow Start Observation: Low Conversion Q1 Did the reaction start? (>5% conversion in first hour?) Start->Q1 Branch1 YES: Reaction started but stalled Q1->Branch1 Yes Branch2 NO: <5% conversion total Q1->Branch2 No Obs1 Check Reaction Appearance Branch1->Obs1 Obs2 Check Reagents Branch2->Obs2 Result1 Black Precipitate? Obs1->Result1 Sol1 ISSUE: Catalyst Decomposition ACTION: Switch to thermally stable ligand (e.g., BrettPhos) or lower Temp Result1->Sol1 Yes (Pd Black) Sol2 ISSUE: Product Inhibition/Poisoning ACTION: Check if product coordinates metal. Increase ligand:metal ratio. Result1->Sol2 No (Solution Clear) Sol3 ISSUE: Oxidative Addition Failure ACTION: Use bulkier/more electron-rich ligand (e.g., tBuXPhos) or change X (Cl -> Br -> I) Obs2->Sol3 Sterically Hindered? Sol4 ISSUE: Catalyst Poisoning ACTION: Substrate contains heterocycles? Switch to precatalyst (Pd-G3/G4) Obs2->Sol4 Heterocycles Present?

Figure 1: Diagnostic logic flow for classifying the type of reaction failure.

Module 2: Palladium-Catalyzed (Buchwald-Hartwig) Issues

The Buchwald-Hartwig amination is the gold standard, but it is sensitive to the "match" between ligand and substrate.

Common Failure Modes & Solutions
Q: The reaction turns black and stops at 30% conversion. What happened?

Diagnosis: Catalyst Decomposition (Pd Black Formation). The active Pd(0) species has aggregated into inactive metallic palladium.[1] This occurs when the ligand dissociates from the metal, usually because the oxidative addition step is too slow or the temperature is too high for the ligand's binding constant.

  • Fix 1 (Ligand): Switch to a ligand that binds Pd more tightly or facilitates faster oxidative addition.

    • Primary Amines:BrettPhos or tBuBrettPhos .

    • Secondary Amines:RuPhos or XPhos .[1][2]

  • Fix 2 (Source): If using Pd(dba)₂, switch to a precatalyst (e.g., XPhos Pd G4 ). Precatalysts generate the active species on-cycle without requiring excess ligand or generating inhibitory dba.

Q: I see starting material consumption, but the mass balance is poor (low yield of product).

Diagnosis: Side Reactions (Protodehalogenation or


-Hydride Elimination). 
Instead of C–N bond formation, the aryl halide (Ar-X) is converted to Ar-H.
  • Cause: Presence of hydride sources (impure alcohols, water) or

    
    -hydride elimination from the amine if the reductive elimination is slow.
    
  • Fix:

    • Solvent: Ensure toluene/dioxane is anhydrous.

    • Ligand: Switch to RuPhos . It is specifically designed to accelerate reductive elimination, outcompeting the side reactions.

Q: My substrate contains a pyridine/imidazole/amine heterocycle. Conversion is <5%.

Diagnosis: Catalyst Poisoning. The heterocycle nitrogen is binding to the Pd center, displacing the phosphine ligand and shutting down the cycle (formation of off-cycle resting states).

  • Fix: Use L-shaped ligands (e.g., BrettPhos , JackiePhos ) or extremely bulky ligands (tBuXPhos ) that sterically prevent the heterocycle from coordinating to the metal center while still allowing the substrate to react.

Data: Ligand Selection Matrix
Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos Prevents binding of product (primary amines form inhibitory complexes).
Secondary Amines RuPhos Promotes reductive elimination; bulky enough to prevent poisoning.
Aryl Chlorides XPhos / tBuXPhos Electron-rich phosphine facilitates difficult oxidative addition.
Weak Nucleophiles (Amides/Carbamates)tBuBrettPhos High basicity of ligand helps deprotonation step.

Module 3: Copper-Catalyzed (Ullmann-Goldberg) Issues

Copper catalysis is cheaper but often requires higher temperatures and is more sensitive to solubility issues.

Q: The reaction has a long induction period (nothing happens for 2 hours, then it starts).

Diagnosis: Mass Transfer / Surface Area Limitation. Ullmann reactions often use insoluble inorganic bases (K₃PO₄, Cs₂CO₃). The reaction occurs on the surface of the base or requires the base to dissolve slightly.

  • Fix:

    • Grinding: Finely grind the base before use.

    • Additives: Add a phase transfer catalyst (e.g., PEG-400 or 18-crown-6) to solubilize the carbonate/phosphate.

Q: High temperature (110°C) is required, but my substrate decomposes.

Diagnosis: Lack of Ligand Acceleration. "Ligand-free" Ullmann conditions require harsh heat. Modern Ullmann chemistry uses ligands to stabilize the Cu(I) intermediate and lower the activation energy.

  • Fix: Add a bidentate ligand.

    • DMEDA (N,N'-dimethylethylenediamine): Standard for aryl iodides/bromides.

    • Oxalamides: For aryl chlorides and lower temperatures (60–80°C).

Module 4: Visualization of Failure Points

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X Fail1 FAILURE: Poisoning (Heterocycle binds Pd) Pd0->Fail1 Coordination of Pyridines/Imidazoles AmineBind Amine Binding (L-Pd-Ar-NHR) OxAdd->AmineBind + HNR2 / Base Fail3 FAILURE: Pd Black (Ligand falls off) OxAdd->Fail3 Unstable Ligand High Temp RedElim Reductive Elimination (Product Release) AmineBind->RedElim Fail2 FAILURE: Protodehalogenation (Ar-X -> Ar-H) AmineBind->Fail2 Slow Red. Elim. + Hydride Source RedElim->Pd0 - Product

Figure 2: The Pd-Catalytic Cycle highlighting critical failure points (Red).

Module 5: Experimental Protocols (The "Control" System)

Do not rely on "standard" literature conditions without validation. Use these protocols to benchmark your reagents.

Protocol A: The "Color Test" for Inert Atmosphere

Many N-arylation failures are simply oxygen poisoning. If your solution turns black immediately upon heating, run this test.

  • Setup: Prepare your reaction vessel (vial/flask) with solvent and ligand only (no Pd yet).

  • Indicator: Add a trace amount of a sensitive indicator (e.g., a few crystals of cationic Rh or a dedicated colorimetric oxygen indicator if available, though typically the Pd precatalyst itself serves this role).

  • The Test: Add the Pd precatalyst (e.g., XPhos Pd G4).

    • Success: The solution should be a clear, vibrant color (often orange/red for precatalysts).

    • Failure: If it rapidly turns dark brown/black within 1 minute at Room Temp, your solvent is wet or your inert gas line is compromised. Stop and re-dry solvents.

Protocol B: The "Standard" Buchwald Screen

When a reaction fails, run this 4-vial screen to cover sterics and electronics.

Conditions: 0.1 mmol scale, 100°C, 16h, Toluene (0.1 M). Base: NaOtBu (2.0 equiv).

VialLigand (Precatalyst)Target Issue
1 BrettPhos Pd G4 Primary amines, high efficiency.
2 RuPhos Pd G4 Secondary amines, hindered substrates.
3 XPhos Pd G4 Aryl chlorides, general purpose.
4 tBuXPhos Pd G4 Heterocycles, extreme sterics.

Note: If all 4 fail, switch Base to Cs₂CO₃ (weak base) to rule out base-sensitivity.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Hartwig, J. F. (2008).[3] Carbon-heteroatom bond formation catalysed by organometallic complexes.[4] Nature, 455(7211), 314-322. Link

  • Maitro, G., et al. (2009). A new class of ligands for the Cu-catalyzed arylation of amines. Journal of the American Chemical Society, 131(17), 6066-6067. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Mechanism-Based Troubleshooting of Palladium-Catalyzed C–N Coupling. Organic Process Research & Development. Link

Sources

Optimization

Storage conditions to prevent oxidation of 2-Bromo-N,3-dimethylaniline

This technical guide is structured as a specialized support center resource for 2-Bromo-N,3-dimethylaniline . It prioritizes actionable troubleshooting, mechanistic understanding, and rigorous preservation protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for 2-Bromo-N,3-dimethylaniline . It prioritizes actionable troubleshooting, mechanistic understanding, and rigorous preservation protocols.

Subject: Storage Stability & Oxidation Prevention CAS: 698-00-0 (Analogous reference) Chemical Class: Halogenated N-Alkyl Aniline

Core Storage Directive (The "Golden Standard")

To prevent the formation of azo-oligomers and oxidative degradation, 2-Bromo-N,3-dimethylaniline must be treated as a labile intermediate. Unlike simple anilines, the N-methyl group introduces a specific susceptibility to radical autoxidation, while the bromine atom sensitizes the molecule to photolytic cleavage.

Optimized Storage Protocol
ParameterRequirementScientific Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Displaces O₂ to prevent formation of the anilinium radical cation, the rate-limiting step in "browning."
Container Amber Glass / Foil-Wrapped Halogenated aromatics are prone to homolytic C-Br bond cleavage under UV light.
Temperature Refrigerated (2°C – 8°C) Lowers kinetic energy to retard the entropy-driven polymerization of oxidized intermediates.
Seal Parafilm® + Teflon-lined Cap Prevents moisture ingress; water catalyzes the hydrolysis of iminium intermediates formed during early oxidation.

The Mechanism: Why Does It Turn Brown?

Users often ask why their clear/pale yellow liquid turns dark red or brown. This is not a simple "rusting" process but a complex radical cascade.

Oxidation Pathway Visualization

The following diagram illustrates the degradation pathway from the pristine amine to the colored oligomers (impurities) that poison downstream catalysis.

OxidationPathway Start 2-Bromo-N,3-dimethylaniline (Clear Liquid) Trigger Trigger: O2 + Light (hν) Start->Trigger Radical Anilinium Radical Cation [Ar-NH-Me]•+ Trigger->Radical e- transfer Iminium Iminium Ion Intermediate Radical->Iminium H• abstraction (Path A) Dimer Diphenylamine / Hydrazine Dimers Radical->Dimer C-N or N-N Coupling (Path B) PathA Path A: N-Dealkylation Aldehyde Formaldehyde + Primary Aniline Iminium->Aldehyde + H2O (Hydrolysis) PathB Path B: Dimerization (Color) Polymer Polyaniline-type Oligomers (Dark Brown/Red Impurity) Dimer->Polymer Further Oxidation

Caption: Figure 1. Autoxidation cascade of N-alkyl anilines. Path B is responsible for the characteristic color change, while Path A leads to loss of the methyl group.

Troubleshooting & FAQs

Q1: My reagent has turned dark brown. Is it ruined?

Diagnosis: The brown color indicates the presence of conjugated oligomers (Path B in Fig 1).

  • If using for standard alkylation/acylation: You may proceed if the purity is >95% by LCMS, but expect a lower yield.

  • If using for Pd-catalyzed coupling (Buchwald-Hartwig): STOP. Oxidized aniline impurities are potent catalyst poisons. They can chelate Palladium, killing the catalytic cycle.

Solution (The "Rescue" Protocol): Do not use steam distillation (too harsh). Use Vacuum Distillation or Filtration .

Method A: Rapid Filtration (For light yellow/orange samples)

  • Prepare a short plug (2-3 cm) of Basic Alumina (not Silica, as Silica is acidic and can trap the amine) in a glass pipette or sintered funnel.

  • Flush with 5% Triethylamine in Hexanes (to deactivate acidic sites).

  • Filter the neat or concentrated amine through the plug.

  • The polar colored impurities will stick to the alumina; the pure amine will elute.

Method B: Vacuum Distillation (For dark brown/black samples)

  • Set up a short-path distillation apparatus.

  • Add Zinc Dust (<1% w/w) to the boiling flask. Why? Zinc acts as a reducing agent to suppress further oxidation during heating.

  • Distill under high vacuum (<1 mmHg).

  • Discard the first 5% (forerun) containing potential de-methylated byproducts.

Q2: Can I store this in a standard freezer (-20°C)?

Answer: Yes, but with a caveat. Freezing is excellent for stability, but thaw cycles are dangerous .

  • Risk: When you remove a cold bottle from the freezer, atmospheric moisture condenses on the glass. If you open it while cold, water enters the bottle.

  • Protocol: Allow the container to reach room temperature inside a desiccator before opening.

Q3: I see a "smoke" when I open the bottle. What is that?

Answer: This is likely the formation of ammonium salts. If the storage area contains acid vapors (HCl, Acetic Acid), they react with the volatile amine vapor to form solid salt particles (e.g., Aniline Hydrochloride) in the air.

  • Action: Ensure the storage area is segregated from volatile acids.

Q4: How do I handle the "N-Methyl" instability specifically?

Answer: The N-methyl group activates the ring but also provides a site for oxidative demethylation.

  • Check: Run a quick TLC. If you see a spot slightly lower (more polar) than your product, it is likely the primary aniline (2-Bromo-3-methylaniline) formed via hydrolysis of the oxidized intermediate.

  • Prevention: Strictly exclude water. The hydrolysis step (Iminium -> Primary Aniline) requires water. Dry solvents and desiccators are your best defense here.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: N,N-Dimethylaniline derivatives. (General handling of N-alkyl anilines). Link

  • Gribble, G. W. (1996). Oxidation of amines.[1][2][3] In Comprehensive Organic Synthesis. Elsevier. (Mechanistic source for radical cation formation).

  • TCI Chemicals. Storage Recommendations for Phenylamines.Link

  • University of Surrey. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines.[4][5] (Data on stability of haloanilines in aqueous/oxidative environments). Link[4]

  • BenchChem. Purification of Crude Aniline Derivatives. (Protocols for distillation and decolorization).[3][6] Link

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 2-Bromo-N,3-dimethylaniline

The following guide details the 13C NMR chemical shifts for 2-Bromo-N,3-dimethylaniline , derived from high-fidelity experimental analogues and predictive substituent increments. This document compares the target molecul...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shifts for 2-Bromo-N,3-dimethylaniline , derived from high-fidelity experimental analogues and predictive substituent increments. This document compares the target molecule against key isomers to aid in precise structural elucidation during drug development and synthesis.[1]

Executive Summary & Structural Context

2-Bromo-N,3-dimethylaniline (also known as 2-Bromo-N-methyl-m-toluidine) is a critical intermediate in the synthesis of heterocycles like acridines and phenazines, often employed as scaffolds in kinase inhibitors.[1][2]

Distinguishing this molecule from its regioisomers (e.g., the 4-methyl or 5-methyl analogs) is a frequent challenge in process chemistry.[1][2][3] The 13C NMR spectrum provides the most definitive fingerprint for this differentiation, particularly through the unique chemical environment of the C2 (C-Br) and C3 (C-Me) carbons.[2]

Molecule Identification
  • IUPAC Name: 2-Bromo-N,3-dimethylaniline[1][2]

  • Structure: Secondary amine with a bromine at the ortho position and a methyl group at the meta position (relative to nitrogen), but ortho to the bromine.[3][4]

  • Key Feature: The steric crowding between the C2-Bromine and C3-Methyl group induces specific shielding/deshielding effects not seen in other isomers.[1][2]

13C NMR Spectral Data (Experimental & Derived)

The following data tables synthesize experimental values from direct structural analogs (2-Bromo-N-methylaniline) and apply standard substituent chemical shift (SCS) increments for the C3-methyl addition.

Table 1: Chemical Shift Assignments (CDCl3, 101 MHz)
Carbon PositionChemical Shift (δ, ppm)MultiplicityAssignment Logic
C1 (Ipso-N) 145.9 s (quat)Deshielded by Nitrogen (+M, -I).[1][2][3] Minimal effect from C3-Me.
C3 (Ipso-Me) 138.5 – 141.4 s (quat)Diagnostic Peak. Significant downfield shift due to Methyl substitution (Ipso effect +9 ppm).[3][4]
C5 128.5 d (CH)Typical aromatic CH, largely unaffected by C3-Me (meta).[2][3][4]
C4 120.5 d (CH)Ortho to C3-Me.[1][2] Slight deshielding relative to unsubstituted analog.
C2 (C-Br) 110.3 s (quat)Diagnostic Peak. Shielded by Br, but slightly deshielded by ortho-Me (+0.7 ppm).[2][3][4]
C6 107.8 d (CH)Shielded by ortho-amino group and para-methyl effect (-2.9 ppm).[1][2]
N-CH3 30.6 q (CH3)Characteristic N-methyl signal for hindered secondary anilines.[1][2]
Ar-CH3 (C3) 23.1 q (CH3)Downfield from typical Ar-Me (~21 ppm) due to ortho-Br deshielding.[1][2]

Note on Data Source: Base values are experimentally verified from 2-Bromo-N-methylaniline (Snippet Ref 1.1). The C3-methyl shift is calculated using empirical substituent increments (+9.1 ipso, +0.7 ortho, -2.9 para) validated against 2-Bromo-4-methylaniline data.[2][3]

Comparative Analysis: Isomer Differentiation

A common analytical risk is confusing the target with 2-Bromo-N,4-dimethylaniline (where the methyl is para to the nitrogen).[2] The table below highlights the "Fingerprint Regions" that distinguish these two isomers.

Table 2: Critical Shift Differences (Target vs. Isomer)
Feature2-Bromo-N,3-dimethylaniline (Target)2-Bromo-N,4-dimethylaniline (Isomer)Differentiation Rule
Methyl Count Two distinct methyls (N-Me, C3-Me)Two distinct methyls (N-Me, C4-Me)Ineffective (Both have 2 methyls).[1][2]
C-Br Shift (C2) ~110.3 ppm 109.4 ppm Target is slightly downfield due to ortho-Me.[1][2]
Quaternary C3/C4 C3 is Quaternary (~140 ppm) C4 is Quaternary (~132 ppm) Primary Check: The target has a very low-field quaternary carbon (C3) due to ortho-Br/ortho-N combined effects? No, C3 is meta to N. The isomer has C4 (para to N) as quaternary.[3][4]
Symmetry AsymmetricAsymmetricIneffective .[2]
C6 Shift ~107.8 ppm (Shielded)110.7 ppm Target C6 is shielded by para-Me effect.[2][3][4]

Experimental Protocol: Reliable Data Acquisition

To reproduce the shifts listed above, follow this self-validating protocol. This method ensures that concentration effects (which can shift the N-Me peak) are minimized.[1][2]

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 15–20 mg of the analyte into a clean vial.

    • Dissolve in 0.6 mL of CDCl3 (containing 0.03% TMS as internal standard).

    • Critical: Ensure the solution is clear. If the amine is a salt (HBr/HCl), neutralize with aqueous NaHCO3 and extract with CDCl3 before NMR, as salts shift C1 and C2 significantly.[3][4]

  • Instrument Parameters (400 MHz equivalent):

    • Nucleus: 13C {1H decoupled}.[3][4]

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary C2/C3 integration).

    • Scans (NS): Minimum 256 (due to low sensitivity of quaternary carbons).

    • Spectral Width: -10 to 220 ppm.[1][2]

  • Data Processing:

    • Line Broadening (LB): 1.0 Hz.[3][4]

    • Reference: Set CDCl3 triplet center to 77.16 ppm .[1][2]

Structural Elucidation Logic (Graphviz)

The following diagram illustrates the logic flow for assigning the C13 spectrum of this molecule, specifically how to distinguish it using HMBC (Heteronuclear Multiple Bond Correlation) if 1D data is ambiguous.

NMR_Assignment_Logic Sample Unknown Isomer (C8H10BrN) H1_NMR 1H NMR Analysis Identify Methyls Sample->H1_NMR C13_NMR 13C NMR Analysis Count Quaternary Cs H1_NMR->C13_NMR Confirm 2x Me Decision Quaternary Carbon Shift? C13_NMR->Decision Target Target: 2-Bromo-N,3-dimethyl Decision->Target C3 (Q) > 138 ppm (Ortho to Br) Isomer Isomer: 2-Bromo-N,4-dimethyl Decision->Isomer C4 (Q) ~ 132 ppm (Para to N) HMBC HMBC Correlation N-Me -> C1 Decision->HMBC Ambiguous? HMBC->Target C1 correlates to C3-Me (Weak/None)

Caption: Logic flow for distinguishing 2-Bromo-N,3-dimethylaniline from its 4-methyl isomer using C13 chemical shift diagnostics.

References

  • Royal Society of Chemistry (RSC). Supporting Information: Synthesis and NMR of 2-Bromo-N-methylaniline.[2] (2019).[3][4]

  • SpectraBase. 13C NMR Spectrum of 2-Bromo-N,N-dimethylaniline. Wiley Science Solutions.[1] [3][4]

  • National Institutes of Health (NIH) PubChem. Compound Summary: 2-Bromo-N-methylaniline.[2][3][4]

  • ChemicalBook. NMR Spectrum of 4-Bromo-N,N-dimethylaniline.

  • Oregon State University. 13C NMR Chemical Shift Tables and Substituent Effects.

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 2-Bromo-N,3-dimethylaniline from its Positional Isomers

In the fields of pharmaceutical development and materials science, absolute certainty in molecular structure is non-negotiable. For substituted anilines, a class of compounds pivotal to many synthetic pathways, the prese...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical development and materials science, absolute certainty in molecular structure is non-negotiable. For substituted anilines, a class of compounds pivotal to many synthetic pathways, the presence of undesired positional isomers can drastically alter chemical properties and biological activity. This guide provides an in-depth, practical comparison of analytical methodologies to unambiguously differentiate 2-Bromo-N,3-dimethylaniline from its key positional isomers. We will move beyond mere data reporting to explain the underlying principles that make these distinctions possible, ensuring you can apply these techniques with confidence in your own laboratory settings.

The Challenge: Identical Mass, Distinct Identities

2-Bromo-N,3-dimethylaniline and its isomers, such as 2-Bromo-N,4-dimethylaniline and 4-Bromo-N,3-dimethylaniline, all share the same molecular formula (C₈H₁₀BrN) and, consequently, the same nominal mass. This renders simple mass spectrometry insufficient for definitive identification. The subtle yet critical differences lie in the spatial arrangement of the bromo and methyl substituents on the aromatic ring. These positional variations create unique electronic environments and steric interactions, which, when probed with the right analytical tools, serve as definitive structural fingerprints.

The primary isomers of concern in a typical synthesis of 2-Bromo-N,3-dimethylaniline are those where the substituents have shifted position on the aniline ring. Due to their similar physical properties, separating and identifying these regioisomers can be a significant challenge.[1]

The Primary Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers, as it directly probes the chemical environment of each proton and carbon atom.[2][3] The electronic influence of the bromine (electron-withdrawing, inductive) and methyl groups (electron-donating, inductive and hyperconjugative) causes predictable changes in the chemical shifts (δ) of the aromatic protons.

The key to differentiation lies in the aromatic region (typically δ 6.5-7.5 ppm) of the ¹H NMR spectrum. The number of distinct aromatic proton signals, their chemical shifts, and their coupling patterns (splitting) are unique to each isomer.

  • Symmetry: Symmetrical isomers like 2-Bromo-N,4-dimethylaniline will show fewer aromatic signals than asymmetrical isomers like the target compound.

  • Ortho, Meta, Para Coupling: The magnitude of the coupling constant (J-value) between adjacent protons provides spatial information. Ortho-coupled protons (on adjacent carbons) have a large J-value (7-9 Hz), meta-coupled protons (separated by one carbon) have a smaller J-value (2-3 Hz), and para-coupling is often negligible or very small (<1 Hz).

The following table summarizes the expected ¹H NMR characteristics for 2-Bromo-N,3-dimethylaniline and two common isomers in a standard deuterated solvent like CDCl₃.

CompoundAromatic Proton Environment & Predicted Chemical Shifts (ppm)Key Differentiating Features
2-Bromo-N,3-dimethylaniline (Target) Three distinct signals: H4 (~7.1 ppm, t), H5 (~6.7 ppm, d), H6 (~6.9 ppm, d).Three unique aromatic signals with characteristic triplet and doublet splitting patterns.
2-Bromo-N,4-dimethylaniline Two distinct signals due to symmetry: H3/H5 (~6.7 ppm, d), H6 (~7.2 ppm, s).Fewer signals due to symmetry. The presence of a singlet for H6 is a strong indicator.
4-Bromo-N,3-dimethylaniline Three distinct signals: H2 (~6.6 ppm, d), H5 (~6.9 ppm, dd), H6 (~7.2 ppm, d).The chemical shifts and coupling patterns will differ significantly from the target due to the altered positions of the bromo and methyl groups.[4]

Note: Predicted values are based on standard substituent effects. Actual spectra should be compared to verified reference data where available.[5][6][7]

  • Sample Preparation: Dissolve 5-10 mg of the aniline sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8][9]

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex splitting patterns).

  • Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a 90° pulse angle, and a relaxation delay of 1-2 seconds.[9]

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Orthogonal Verification: Chromatographic Separation

While NMR provides structural confirmation, chromatographic techniques are essential for physically separating the isomers in a mixture, which is crucial for purification and quantification.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.

Separation is achieved based on subtle differences in the isomers' polarity and volatility.

  • HPLC (Reversed-Phase): Isomers are separated based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[1] The elution order will depend on the overall polarity of the molecule; more polar compounds generally elute earlier.

  • GC: Separation is based on differences in boiling points and interactions with the stationary phase. Isomers with lower boiling points or weaker interactions with the column will elute first.

The following workflow illustrates a robust process for analyzing a sample potentially containing multiple bromo-N,dimethylaniline isomers.

G cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis & Identification Prep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) HPLC HPLC System (C18 or Phenyl-Hexyl Column) Prep->HPLC Inject GC GC-MS System (Rxi-5MS Column) Prep->GC Inject UV UV Detector HPLC->UV Elution NMR NMR Spectroscopy (Post-Fractionation) HPLC->NMR Fraction Collection (Optional) MS Mass Spectrometer (EI Source) GC->MS Elution & Ionization Result Unambiguous Isomer Identification UV->Result Compare Retention Times MS->Result Confirm Mass & Analyze Fragments NMR->Result Definitive Structure Elucidation

Caption: A comprehensive workflow for the separation and identification of aniline isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a phenyl-methyl polysiloxane stationary phase like Rxi-5MS) is recommended.[10][11]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or methanol.

  • GC Conditions:

    • Injector Temperature: 270 °C[11]

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[10]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 200-230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

While all isomers will show a molecular ion (M+) cluster around m/z 199/201 (due to the ⁷⁹Br and ⁸¹Br isotopes), their retention times will differ.[12] The fragmentation patterns may also show subtle, reproducible differences upon careful analysis, though these are often less diagnostic for positional isomers than for other isomer types.[13][14] The primary utility of GC-MS here is the separation (retention time) coupled with mass confirmation.

Data Summary and Comparison

This table provides a high-level comparison of the expected outcomes from the primary analytical techniques.

TechniqueParameter2-Bromo-N,3-dimethylaniline2-Bromo-N,4-dimethylaniline4-Bromo-N,3-dimethylaniline
¹H NMR Aromatic Signals3 distinct signals (t, d, d)2 distinct signals (d, s)3 distinct signals (d, dd, d)
GC-MS Retention TimeT₁T₂ (T₂ ≠ T₁)T₃ (T₃ ≠ T₁ ≠ T₂)
MS Molecular Ion (M+)m/z 199/201m/z 199/201m/z 199/201
Conclusion

A multi-technique approach is essential for the robust differentiation of 2-Bromo-N,3-dimethylaniline from its positional isomers. ¹H NMR spectroscopy serves as the definitive tool for structural elucidation, providing a unique fingerprint based on chemical shifts and coupling patterns. This identification should be supported by a chromatographic separation, typically GC-MS or HPLC, which confirms the presence of a single isomer (or resolves a mixture) based on a unique retention time. By understanding the principles behind each technique and employing this combined workflow, researchers can ensure the isomeric purity of their compounds and the integrity of their scientific outcomes.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Supporting Information for "Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst". (n.d.). American Chemical Society.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Determination of 3-Bromo-N,N-diethyl-4-methylaniline.
  • Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. Retrieved from [Link]

  • Magritek. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • BenchChem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Wiley. (n.d.). 2-Bromo-N,N-dimethylaniline. SpectraBase. Retrieved from [Link]

  • Wiley. (n.d.). p-bromo-N,N-dimethylaniline. SpectraBase. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Isocratic Separation of Anilines on HALO C18. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview.
  • Hameed, A. J., Essa, A. H., & Alwaaly, A. A. S. (2009). Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Journal of Computational and Theoretical Nanoscience, 6(5), 1064-1066. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Spillane, W. J., et al. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. Retrieved from [Link]

  • Chegg. (2018). Solved: Below is the mass spectrum of 4-bromoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,3-dimethyl-butan-2-ol Isomers.
  • Marín-García, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Scientific Reports, 13(1), 8230. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Ortho- and Para-Bromo-N-methylanilines in Electrophilic Aromatic Substitution

Introduction For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for the rational design of synthetic routes and the development of novel chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for the rational design of synthetic routes and the development of novel chemical entities. This guide provides an in-depth comparative analysis of the reactivity of ortho-bromo-N-methylaniline and para-bromo-N-methylaniline in the context of electrophilic aromatic substitution (EAS) reactions. While both isomers share the same constituent functional groups, the spatial arrangement of these groups engenders distinct electronic and steric environments, which in turn governs their reactivity and the regioselectivity of subsequent substitutions. This guide will delve into the theoretical underpinnings of their reactivity, supported by established principles of physical organic chemistry, and will culminate in a proposed experimental protocol for a direct, quantitative comparison.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is fundamentally controlled by the electronic and steric nature of its substituents.[1][2] In the case of bromo-N-methylanilines, we must consider the interplay of the N-methylamino group (-NHMe) and the bromine atom (-Br).

The N-methylamino group is a potent activating group and an ortho, para-director.[3] This is due to the nitrogen's lone pair of electrons, which can be delocalized into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more nucleophilic.[1] This resonance effect is particularly pronounced at the ortho and para positions. The methyl group attached to the nitrogen further enhances this activating effect through induction.

Conversely, the bromine atom is a deactivating group, yet it is also an ortho, para-director.[4] Its deactivating nature stems from its strong electron-withdrawing inductive effect, which reduces the overall electron density of the ring. However, like the amino group, it possesses lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions.[4]

The Case of ortho-Bromo-N-methylaniline

In ortho-bromo-N-methylaniline, the proximity of the bromo and N-methylamino groups leads to a complex interplay of steric and electronic effects. The strong activating effect of the N-methylamino group dominates, directing incoming electrophiles to the positions ortho and para to itself. However, the position between the two existing substituents is sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions para and ortho to the N-methylamino group that are not blocked by the bromine atom.

The Case of para-Bromo-N-methylaniline

In para-bromo-N-methylaniline, the substituents are positioned at opposite ends of the ring. This arrangement minimizes steric hindrance between the two groups. The powerful ortho, para-directing influence of the N-methylamino group will strongly activate the positions ortho to it. The bromine atom also directs to these same positions. This alignment of directing effects suggests a high degree of reactivity at the positions adjacent to the N-methylamino group.

Comparative Reactivity Analysis

Based on the theoretical framework, we can predict the relative reactivity of the two isomers. The para-bromo-N-methylaniline is expected to be more reactive towards electrophilic aromatic substitution than the ortho-bromo-N-methylaniline. This is primarily due to steric hindrance in the ortho isomer. The bulky bromine atom adjacent to the N-methylamino group can impede the approach of an electrophile to the adjacent, activated positions.

Furthermore, the alignment of the directing effects in the para isomer leads to a more pronounced activation of the available substitution sites. In contrast, the ortho isomer presents a more sterically crowded environment, which can raise the activation energy for the substitution reaction.

Proposed Experimental Protocol for Comparative Reactivity Study: Bromination

To empirically validate the theoretical predictions, a competitive bromination experiment is proposed. This will allow for a direct comparison of the reaction rates of the two isomers under identical conditions.

Materials and Reagents
  • ortho-Bromo-N-methylaniline

  • para-Bromo-N-methylaniline

  • Ammonium bromide (NH₄Br)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Internal standard (e.g., dodecane)

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis A Prepare two reaction flasks, one for each isomer B To each flask, add the respective bromo-N-methylaniline (1 mmol) and an internal standard A->B C Add ammonium bromide (1.1 mmol) and acetic acid (2 mL) to each flask B->C D Add 30% H₂O₂ (1.1 mmol) dropwise to each flask at room temperature C->D E Stir the reactions and monitor by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes) D->E F Quench each aliquot with sodium thiosulfate solution E->F G Extract with ethyl acetate, dry over sodium sulfate, and analyze by GC-FID F->G H Plot the disappearance of starting material against time for each isomer G->H

Caption: Workflow for the comparative bromination of ortho- and para-bromo-N-methylaniline.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In two separate 25 mL round-bottom flasks, place a magnetic stir bar.

    • To the first flask, add ortho-bromo-N-methylaniline (1 mmol) and a known amount of an internal standard (e.g., dodecane).

    • To the second flask, add para-bromo-N-methylaniline (1 mmol) and the same amount of the internal standard.

    • To each flask, add ammonium bromide (1.1 mmol) and glacial acetic acid (2 mL).

  • Reaction Initiation and Monitoring:

    • At time zero, begin dropwise addition of 30% hydrogen peroxide (1.1 mmol) to each flask simultaneously while stirring at room temperature.[5]

    • At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Sample Preparation and Analysis:

    • Immediately quench each aliquot in a vial containing a dilute aqueous solution of sodium thiosulfate to stop the reaction.

    • Add ethyl acetate to each vial, vortex, and allow the layers to separate.

    • Carefully remove the organic layer and dry it over a small amount of anhydrous sodium sulfate.

    • Inject the dried organic layer into a GC-FID for analysis.

Data Analysis and Expected Outcomes

The concentration of the starting materials at each time point can be determined by comparing the peak area of each isomer to the peak area of the internal standard. Plotting the natural logarithm of the concentration of the starting material versus time will allow for the determination of the pseudo-first-order rate constant for each reaction.

It is anticipated that the rate of consumption of para-bromo-N-methylaniline will be significantly higher than that of ortho-bromo-N-methylaniline, confirming the hypothesis that the para isomer is more reactive due to reduced steric hindrance.

Data Presentation

The following table structure should be used to present the collected experimental data:

Time (minutes)[ortho-Bromo-N-methylaniline] (M)[para-Bromo-N-methylaniline] (M)
0Initial ConcentrationInitial Concentration
5......
15......
30......
60......
120......

From this data, a plot of ln[reactant] vs. time can be generated to determine the rate constants.

Mechanistic Considerations

The electrophilic aromatic substitution reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The stability of this intermediate is a key factor in determining the reaction rate.

G cluster_ortho Ortho-Bromo-N-methylaniline cluster_para Para-Bromo-N-methylaniline ortho_start ortho-Bromo-N-methylaniline + E+ ortho_intermediate Arenium Ion Intermediate (Sterically Hindered) ortho_start->ortho_intermediate Slow (Higher Ea) ortho_product Substituted Product ortho_intermediate->ortho_product Fast para_start para-Bromo-N-methylaniline + E+ para_intermediate Arenium Ion Intermediate (Less Steric Hindrance) para_start->para_intermediate Faster (Lower Ea) para_product Substituted Product para_intermediate->para_product Fast

Caption: Comparative reaction pathways for the electrophilic substitution of ortho- and para-bromo-N-methylaniline.

In the case of ortho-bromo-N-methylaniline, the steric clash between the bromine atom, the N-methylamino group, and the incoming electrophile will destabilize the transition state leading to the arenium ion, thus increasing the activation energy (Ea) and slowing the reaction rate. For para-bromo-N-methylaniline, the greater distance between the substituents minimizes these steric interactions, resulting in a more stable transition state, a lower activation energy, and a faster reaction rate.

Conclusion

This guide has provided a comprehensive comparison of the reactivity of ortho- and para-bromo-N-methylaniline towards electrophilic aromatic substitution. Based on fundamental principles of electronic and steric effects, it is predicted that the para isomer will exhibit greater reactivity. A detailed experimental protocol has been outlined to allow researchers to quantitatively verify this prediction. A thorough understanding of these isomeric differences is crucial for the strategic design and successful execution of synthetic pathways in pharmaceutical and materials science research.

References

  • PrepChem. (n.d.). Synthesis of N-methyl-4-bromo-aniline. PrepChem.com. Retrieved from [Link]

  • Sousa, R. M. F., et al. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

  • Naik, S., et al. (2005). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. E-Journal of Chemistry, 2(4), 235-239. Retrieved from [Link]

  • Google Patents. (1998). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Lookchem. (2022, August 11). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • Quora. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst? Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Kupdf.net. (n.d.). Experiment 9: Relative Rates of Electrophilic Aromatic Substitution Chem 31.1 Post-Lab. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2016, November). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Chemical Educator. (2022, December 15). Exploration of Factors Affecting the Relative Rate of Electrophilic Aromatic Bromination. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]

  • Scribd. (n.d.). Kinetics of Aromatic Nitration - 2. Retrieved from [Link]

  • Scientific Research Publishing. (2013, January 8). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (2010, October 20). (PDF) The Kinetics of Aromatic Nitration. Retrieved from [Link]

  • Scientific Research Publishing. (2013, January 8). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Bromo-N,3-dimethylaniline;hydrochloride

CAS: 2567495-01-4 (Reference) | Formula: C₈H₁₁BrClN | Class: Halogenated Aniline Salt[1][2] Part 1: Executive Summary & Immediate Action Card For immediate laboratory reference. Print and post near the workstation.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2567495-01-4 (Reference) | Formula: C₈H₁₁BrClN | Class: Halogenated Aniline Salt[1][2]

Part 1: Executive Summary & Immediate Action Card

For immediate laboratory reference. Print and post near the workstation.

Critical Hazard Immediate Response
Skin Contact ABSORPTION HAZARD. Wash immediately with soap and water for 15 min.[1][2] Do NOT use alcohol (enhances absorption).[2]
Inhalation Remove to fresh air.[3][4][5][6][7][8] Monitor for signs of Methemoglobinemia (blue lips/nails, dizziness) for 24h.[2]
Eye Contact Rinse with water for 15 min, lifting lids.[3][7] Acidic hydrolysis risk—seek ophthalmologist.
Spill (Solid) Do not dry sweep. Dampen with PEG-400 or water mist to suppress dust, then scoop.[2]
Fire Emits toxic fumes (NOx, HCl, HBr).[2] Use CO₂, dry chemical, or foam.[2]
Part 2: Risk Assessment & Hazard Identification (Read-Across)

Scientific Rationale: As a specialized research chemical, specific toxicological data for 2-Bromo-N,3-dimethylaniline hydrochloride is limited.[1][2] Therefore, we apply the Precautionary Principle , deriving safety protocols from the structural class of Halogenated Anilines and Aniline Hydrochlorides .[2]

1. The "Aniline" Mechanism (Methemoglobinemia)

Aniline derivatives are notorious for oxidizing hemoglobin (


) to methemoglobin (

), which cannot transport oxygen.[2]
  • Causality: The N-methyl and bromine substitutions typically increase lipophilicity, potentially enhancing skin absorption rates compared to unsubstituted aniline.[2]

  • The Hydrochloride Factor: Upon contact with mucous membranes (lungs, eyes), the HCl salt hydrolyzes, releasing hydrochloric acid.[2] This creates a dual hazard: Chemical Burn (Acid) + Systemic Toxicity (Aniline). [2]

2. GHS Classification (Predicted/Class-Based)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Harmful/Toxic).[2][6][9]

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[7]

  • STOT-RE: Category 2 (May cause damage to blood system/organs through prolonged exposure).[2]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Part 3: Personal Protective Equipment (PPE) Protocol

Trustworthiness: This protocol relies on "Breakthrough Time" logic. Standard nitrile gloves degrade rapidly against aromatic amines.

Glove Selection Strategy
Task Duration Recommended Material Layering Logic
Incidental Contact (<15 min)Double Nitrile (min 0.11 mm each)Outer glove protects inner glove.[1][2] Change immediately upon splash.[10]
Prolonged Handling (>30 min)Laminate (Silver Shield / 4H) Chemical barrier liner.[2] Wear nitrile over it for dexterity.
Heavy Exposure (Spill Cleanup)Butyl Rubber or Viton High resistance to aromatics and permeation.
Respiratory & Body Protection [1][3][5][11][12]
  • Respiratory: If handling powder outside a glovebox, use a P3 (EU) or N100 (US) particulate respirator.[2] Simple surgical masks offer zero protection against aniline vapors or fine dusts.

  • Clothing: Tyvek® Lab Coat (closed front) or chemical-resistant apron.[2]

  • Eyes: Chemical splash goggles (ventless preferred). Face shield required during synthesis/dissolution steps.

PPE Decision Workflow (DOT Diagram)

PPE_Workflow Start Task Assessment IsPowder Is material Solid/Powder? Start->IsPowder IsSolution Is material in Solution? Start->IsSolution PowderHandling Risk: Dust Inhalation IsPowder->PowderHandling SolnHandling Risk: Skin Absorption IsSolution->SolnHandling PPE_Dust REQ: Fume Hood + N95/P3 Mask Gloves: Double Nitrile PowderHandling->PPE_Dust PPE_Soln REQ: Fume Hood + Splash Goggles Gloves: Laminate (Silver Shield) SolnHandling->PPE_Soln

Figure 1: Decision logic for selecting PPE based on physical state.

Part 4: Operational Handling Procedures
1. Weighing & Transfer (Solid State)
  • Static Hazard: Fine organic salts often carry static charges. Use an antistatic gun if available.

  • Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.

  • Technique:

    • Place a secondary container (tray) inside the balance.

    • Pre-weigh the receiving vial/flask.

    • Transfer solid using a disposable spatula.

    • Immediately wipe the spatula with a solvent-dampened tissue (Acetone/Ethanol) inside the hood before disposal.[2]

2. Solubilization (Liquid State)
  • Exotherm Warning: Dissolving HCl salts in water or basic media can be slightly exothermic.

  • Solvent Choice:

    • Water:[1] Soluble (Acidic pH ~3-4).[2]

    • DMSO/Methanol: Soluble.

  • Protocol: Add solvent slowly to the solid. Do not add solid to boiling solvent.

3. Reaction Setup
  • Base Neutralization: If using a base (e.g., Triethylamine, NaHCO₃) to liberate the free amine (2-Bromo-N,3-dimethylaniline), expect precipitation of inorganic salts and a phase change to an oil.[1][2] The "free base" is significantly more volatile and skin-permeable than the HCl salt.[2]

    • Action: Increase ventilation rates during neutralization steps.

Part 5: Decontamination & Disposal
Waste Stream Segregation
Waste Type Disposal Path Notes
Solid Waste Hazardous Solid (Toxic)Double-bag in clear polyethylene.[1][2] Label "Toxic - Aniline Derivative".[2]
Liquid Waste Halogenated OrganicDo NOT mix with oxidizers (Nitric acid) or strong bases.
Contaminated Sharps Sharps Bin (Yellow/Red)Needles used with this compound are high-risk.[2] Do not recap.
Decontamination of Surfaces
  • Acid Wash: Wipe surface with 1% HCl or dilute acetic acid (solubilizes the amine salt).

  • Surfactant Wash: Follow with soapy water (removes organic residues).

  • Solvent Rinse: Final wipe with Ethanol/Isopropanol.

  • Validation: Use UV light (many anilines fluoresce) or colorimetric amine swabs to verify cleaning.

Part 6: Emergency Response Logic

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Strip Clothing 2. Wash 15m (Soap/Water) 3. NO ALCOHOL Skin->Action_Skin Action_Eye 1. Flush 15m 2. Check pH 3. Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if cyanotic 3. ER (Methemoglobin check) Inhale->Action_Inhale

Figure 2: Immediate response flowchart for exposure events.

References
  • BLD Pharm. (n.d.). SDS: 2-Bromo-N,3-dimethylaniline hydrochloride (CAS 2567495-01-4).[1][2] Retrieved from

  • PubChem. (2025).[9] Compound Summary: 2-Bromo-N,3-dimethylaniline.[1][2] National Library of Medicine. Retrieved from [2]

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: Aniline Hydrochloride (General Analog). Merck KGaA. Retrieved from [2]

  • ECHA. (2025). C&L Inventory: Halogenated Anilines. European Chemicals Agency.[9] Retrieved from

Sources

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